Product packaging for 2-Chloroquinoxaline-6-sulfonamide(Cat. No.:CAS No. 2091951-23-2)

2-Chloroquinoxaline-6-sulfonamide

Cat. No.: B2462459
CAS No.: 2091951-23-2
M. Wt: 243.67
InChI Key: QDBHRBMCCCRMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloroquinoxaline-6-sulfonamide is a useful research compound. Its molecular formula is C8H6ClN3O2S and its molecular weight is 243.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3O2S B2462459 2-Chloroquinoxaline-6-sulfonamide CAS No. 2091951-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBHRBMCCCRMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinoxaline-6-sulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Chloroquinoxaline-6-sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related quinoxaline and sulfonamide derivatives to offer well-founded predictions of its characteristics and a plausible synthetic pathway.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. A chloro group is substituted at the 2-position of the quinoxaline ring, and a sulfonamide group is attached at the 6-position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₆ClN₃O₂S
Molecular Weight 243.67 g/mol
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)N)N=C(C=N2)Cl
InChI Key (Predicted)
CAS Number Not available

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds, such as 2-chloroquinoxaline[1][2] and various sulfonamides[3].

Table 2: Predicted Physicochemical Data

PropertyPredicted Value
Melting Point >200 °C (decomposes)
Boiling Point Not available (likely decomposes)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.
pKa (Predicted) Acidic proton on sulfonamide nitrogen.
LogP (Predicted) ~1.5 - 2.5

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of quinoxaline sulfonamide derivatives[4]. A common approach involves the chlorosulfonation of a quinoxaline precursor, followed by amination.

Proposed Synthetic Pathway:

A potential starting material is 2-hydroxyquinoxaline (quinoxalin-2(1H)-one). The synthesis can proceed through the following key steps:

  • Chlorosulfonation of 2-hydroxyquinoxaline.

  • Amination of the resulting sulfonyl chloride to form 2-hydroxyquinoxaline-6-sulfonamide.

  • Chlorination of the hydroxyl group to yield the final product, this compound.

Alternatively, chlorination could be performed first, followed by chlorosulfonation and amination. The reactivity and stability of the intermediates would determine the optimal sequence.

G Proposed Synthesis of this compound A 2-Hydroxyquinoxaline C 2-Hydroxyquinoxaline-6-sulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO3H) E 2-Hydroxyquinoxaline-6-sulfonamide C->E Amination D Ammonia (NH3) G This compound E->G Chlorination F Phosphorus Oxychloride (POCl3)

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-hydroxyquinoxaline-6-sulfonyl chloride

  • To a stirred solution of 2-hydroxyquinoxaline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it carefully onto crushed ice.

  • The precipitated solid, 2-hydroxyquinoxaline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-hydroxyquinoxaline-6-sulfonamide

  • Suspend the crude 2-hydroxyquinoxaline-6-sulfonyl chloride in an aqueous ammonia solution.

  • Stir the mixture at room temperature for several hours.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-hydroxyquinoxaline-6-sulfonamide.

Step 3: Synthesis of this compound

  • A mixture of 2-hydroxyquinoxaline-6-sulfonamide and phosphorus oxychloride (POCl₃) is heated at reflux for a specified period.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully treated with ice-water, and the resulting solid is collected by filtration.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Spectral Analysis (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

Table 3: Predicted Spectral Data

TechniqueExpected Features
¹H NMR Aromatic protons on the quinoxaline ring would appear as multiplets in the downfield region (δ 7.5-9.0 ppm). The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet.
¹³C NMR Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon bearing the chlorine atom would be shifted downfield.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the sulfonamide group (~3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), C=N stretching of the pyrazine ring (~1600 cm⁻¹), and C-Cl stretching.[3][5][6][7]
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight (243.67 for C₈H₆ClN₃O₂S) would be observed, along with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of SO₂ and other characteristic fragments of the quinoxaline ring.[8][9]

Biological and Pharmacological Potential

Quinoxaline and sulfonamide moieties are prevalent in medicinal chemistry due to their wide range of biological activities[4][10][11].

  • Antimicrobial Activity : Many quinoxaline derivatives exhibit antibacterial and antifungal properties[12][13]. Sulfonamides are a well-known class of antibacterial agents[10][11]. Therefore, this compound is a promising candidate for antimicrobial drug discovery.

  • Anticancer Activity : Chloroquinoxaline sulfonamide has been investigated for its potential antineoplastic activity. It is suggested to act as a topoisomerase II poison, leading to DNA damage and apoptosis in cancer cells[14][15]. The title compound may share similar mechanisms of action.

  • Enzyme Inhibition : Sulfonamide-containing compounds are known to be effective enzyme inhibitors, particularly of carbonic anhydrases[10]. The quinoxaline scaffold can also interact with various biological targets.

The combination of the 2-chloroquinoxaline and 6-sulfonamide moieties in a single molecule presents a compelling scaffold for the development of novel therapeutic agents.

G Potential Biological Activities A This compound B Antimicrobial Activity A->B C Anticancer Activity A->C D Enzyme Inhibition A->D E Antibacterial B->E F Antifungal B->F G Topoisomerase II Inhibition C->G H Apoptosis Induction C->H I Carbonic Anhydrase Inhibition D->I

References

A Technical Guide to the Synthesis of Quinoxaline-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-sulfonamide derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their unique structural framework, combining the quinoxaline scaffold with a sulfonamide moiety, has led to a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the core synthesis pathways for these derivatives, complete with experimental protocols, quantitative data, and visual representations of the synthetic and biological landscapes.

Core Synthesis Strategies

The synthesis of quinoxaline-sulfonamide derivatives typically involves a multi-step process. The foundational step is the construction of the quinoxaline ring, which is then followed by the introduction of the sulfonamide group, or vice-versa. Several efficient methods have been developed, including traditional condensation reactions, catalyst-free green protocols, and multi-component reactions.

A prevalent and robust strategy involves the initial synthesis of a quinoxaline core, followed by chlorosulfonation and subsequent amination to install the sulfonamide moiety. Variations in this approach allow for the introduction of diverse substituents on both the quinoxaline ring and the sulfonamide nitrogen, enabling the exploration of structure-activity relationships (SAR).

General Synthesis Workflow

The logical flow for the synthesis of quinoxaline-sulfonamide derivatives can be visualized as follows:

Start Start Quinoxaline Core Synthesis Quinoxaline Core Synthesis Start->Quinoxaline Core Synthesis Chlorosulfonation Chlorosulfonation Quinoxaline Core Synthesis->Chlorosulfonation Amination/Amidation Amination/Amidation Chlorosulfonation->Amination/Amidation Purification and Characterization Purification and Characterization Amination/Amidation->Purification and Characterization Biological Evaluation Biological Evaluation Purification and Characterization->Biological Evaluation

Caption: General workflow for the synthesis and evaluation of quinoxaline-sulfonamide derivatives.

Key Synthetic Pathways and Quantitative Data

Several key pathways have been reported for the synthesis of quinoxaline-sulfonamide derivatives. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials. Below are summaries of prominent methods with their reported quantitative data.

Pathway 1: Condensation of o-Phenylenediamines with α-Diketones followed by Sulfonamide Formation

This classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. The resulting quinoxaline is then chlorosulfonated and reacted with an amine.

o-Phenylenediamine o-Phenylenediamine Quinoxaline Quinoxaline o-Phenylenediamine->Quinoxaline Condensation alpha-Diketone alpha-Diketone alpha-Diketone->Quinoxaline Quinoxaline Sulfonyl Chloride Quinoxaline Sulfonyl Chloride Quinoxaline->Quinoxaline Sulfonyl Chloride Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Quinoxaline Sulfonyl Chloride Quinoxaline-Sulfonamide Quinoxaline-Sulfonamide Quinoxaline Sulfonyl Chloride->Quinoxaline-Sulfonamide Amination Amine Amine Amine->Quinoxaline-Sulfonamide

Caption: Synthesis of quinoxaline-sulfonamides via condensation and subsequent sulfonamide formation.

Table 1: Synthesis of 2,3-Diphenylquinoxaline-sulfonamides [1][2]

StepReactantsReagents/ConditionsProductYield (%)
1o-Phenylenediamine, BenzilGlacial Acetic Acid, Reflux2,3-DiphenylquinoxalineExcellent
22,3-DiphenylquinoxalineChlorosulfonic Acid, 0-5 °C2,3-Diphenylquinoxaline-6-sulfonyl chloride76
32,3-Diphenylquinoxaline-6-sulfonyl chlorideVarious Amines, Pyridine, RefluxN-substituted-2,3-diphenylquinoxaline-6-sulfonamides59-85
Pathway 2: Catalyst-Free Synthesis from o-Phenylenediamines and Phenacyl Bromides

A greener approach involves the catalyst-free reaction of o-phenylenediamines with phenacyl bromides in ethanol, followed by a two-step sulfonamide formation.[3]

Table 2: Catalyst-Free Synthesis of Quinoxaline-Sulfonamides [3]

StepReactantsReagents/ConditionsProductYield (%)
1o-Phenylenediamine, Phenacyl BromideEthanol, Reflux2-Arylquinoxaline70-85
22-(4-methoxyphenyl)quinoxalineChlorosulfonic Acid2-Methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride85
32-Methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chlorideAromatic Amines, Solvent-freeSubstituted quinoxaline-sulfonamidesGood to Excellent
Pathway 3: Synthesis of Quinoxaline-2,3(1H,4H)-dione Sulfonamides

This pathway starts with the condensation of a substituted o-phenylenediamine with oxalic acid to form a quinoxaline-2,3-dione, which is then functionalized with a sulfonamide group.[1]

Table 3: Synthesis of Quinoxaline-2,3(1H,4H)-dione Sulfonamide Derivatives [1]

StepReactantsReagents/ConditionsProductYield (%)
1Substituted o-phenylenediamine, Oxalic acidCondensation1,4-Dihydroquinoxaline-2,3-dione-
21,4-Dihydroquinoxaline-2,3-dioneChlorosulfonic Acid, 0-5 °CQuinoxaline-dione sulfonyl chloride-
3Quinoxaline-dione sulfonyl chlorideAmines, Amino acids, Morpholine, PiperazineQuinoxaline-2,3(1H,4H)-dione sulfonamides61-66

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the key steps in the synthesis of quinoxaline-sulfonamide derivatives.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

To a solution of o-phenylenediamine (1 mmol) in glacial acetic acid (10 mL), benzil (1 mmol) is added. The reaction mixture is refluxed for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford pure 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride[2]

2,3-Diphenylquinoxaline (1 mmol) is added portion-wise to an excess of chlorosulfonic acid (5 mL) at 0-5 °C with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then carefully poured into crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2,3-diphenylquinoxaline-6-sulfonyl chloride.

Protocol 3: Synthesis of N-Aryl-2,3-diphenylquinoxaline-6-sulfonamide[1][2]

A mixture of 2,3-diphenylquinoxaline-6-sulfonyl chloride (1 mmol) and the appropriate aromatic amine (1.2 mmol) in pyridine (5 mL) is refluxed for 3-5 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into cold water. The solid product is filtered, washed with dilute HCl and then with water, and finally recrystallized from a suitable solvent (e.g., ethanol) to give the desired N-aryl-2,3-diphenylquinoxaline-6-sulfonamide.

Biological Significance and Signaling Pathways

Quinoxaline-sulfonamide derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6][7] Their mechanism of action often involves the inhibition of key enzymes or the modulation of specific signaling pathways. For instance, some derivatives act as carbonic anhydrase inhibitors, a class of enzymes involved in various physiological and pathological processes, including tumorigenesis.[8][9]

Carbonic Anhydrase Inhibition Pathway

The inhibition of carbonic anhydrase (CA) by certain quinoxaline-sulfonamide derivatives is a key mechanism for their potential anticancer activity. CAs, particularly the tumor-associated isoform CA IX, are involved in regulating pH in the tumor microenvironment, which is crucial for cancer cell survival and proliferation.

cluster_cell Cancer Cell Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a Induces CA_IX Carbonic Anhydrase IX (CA IX) HIF-1a->CA_IX Upregulates pH_Regulation Extracellular pH Regulation CA_IX->pH_Regulation Proliferation Cell Proliferation & Survival pH_Regulation->Proliferation Promotes Quinoxaline_Sulfonamide Quinoxaline-Sulfonamide Derivative Quinoxaline_Sulfonamide->Inhibition Inhibition->CA_IX Inhibits

Caption: Inhibition of the Carbonic Anhydrase IX pathway by quinoxaline-sulfonamide derivatives.

This guide provides a foundational understanding of the synthesis and potential applications of quinoxaline-sulfonamide derivatives. The presented pathways, data, and protocols offer a starting point for researchers to design and synthesize novel analogs with tailored biological activities for further investigation in drug discovery programs.

References

Spectroscopic and Mechanistic Analysis of 2-Chloroquinoxaline-6-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential mechanisms of action of 2-Chloroquinoxaline-6-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. Quinoxaline sulfonamides are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C8H6ClN3O2S Molecular Weight: 243.67 g/mol CAS Number: Not available

Synthesis

A potential synthetic pathway is outlined below:

Synthesis_of_2_Chloroquinoxaline_6_sulfonamide start 2-Quinoxalinone intermediate1 2-Chloroquinoxaline start->intermediate1 POCl3 intermediate2 2-Chloroquinoxaline-6-sulfonyl chloride intermediate1->intermediate2 ClSO3H product This compound intermediate2->product NH3 or NH4OH

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

A general procedure for the synthesis of quinoxaline sulfonamides involves the reaction of a quinoxaline sulfonyl chloride with an amine.[1]

  • Synthesis of 2-Chloroquinoxaline-6-sulfonyl chloride: 2-Chloroquinoxaline would be treated with chlorosulfonic acid. The reaction mixture is typically stirred at an elevated temperature. After completion, the mixture is poured onto ice, and the resulting precipitate of 2-chloroquinoxaline-6-sulfonyl chloride is filtered, washed with cold water, and dried.

  • Synthesis of this compound: The synthesized 2-chloroquinoxaline-6-sulfonyl chloride is then reacted with ammonia (e.g., in the form of ammonium hydroxide) in a suitable solvent like dioxane or THF. The reaction mixture is stirred, and upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

Spectroscopic Data

Specific quantitative spectroscopic data for this compound is not available in the reviewed literature. The following tables summarize the expected characteristic spectroscopic features based on data from closely related quinoxaline sulfonamide derivatives.[5][6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Functional GroupCharacteristic Absorption Range (cm-1)
N-H stretch (sulfonamide)3350 - 3150
C-H stretch (aromatic)3100 - 3000
C=N stretch (quinoxaline)1620 - 1580
C=C stretch (aromatic)1600 - 1450
S=O stretch (sulfonamide, asymmetric)1350 - 1300
S=O stretch (sulfonamide, symmetric)1170 - 1140
C-Cl stretch800 - 600
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H (quinoxaline ring)7.5 - 9.0m
NH2 (sulfonamide)7.0 - 8.5s (broad)

13C NMR (Carbon NMR)

CarbonExpected Chemical Shift (δ, ppm)
C (quinoxaline ring)120 - 160
C-Cl145 - 155
C-S130 - 145
Mass Spectrometry (MS)
IonExpected m/z
[M]+243/245 (due to 35Cl/37Cl isotopes)
[M-SO2NH2]+164/166
[M-Cl]+208

Common fragmentation patterns for sulfonamides involve the cleavage of the C-S and S-N bonds.[9]

UV-Visible (UV-Vis) Spectroscopy
SolventExpected λmax (nm)
Ethanol/Methanol230 - 250 and 300 - 380

Quinoxaline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π-π* transitions within the aromatic system.[4]

Potential Mechanism of Action

While the specific biological targets of this compound have not been elucidated, related chloroquinoxaline sulfonamide compounds have been reported to exhibit antitumor activity through the inhibition of topoisomerase II.[10] Additionally, various quinoxaline sulfonamides act as carbonic anhydrase inhibitors.[11] The antibacterial mechanism of some quinoxalines involves damaging the bacterial cytoplasm.[12]

Topoisomerase II Inhibition Pathway

Topoisomerase_II_Inhibition drug This compound cleavage_complex Topoisomerase II-DNA Cleavage Complex drug->cleavage_complex Stabilizes topoII Topoisomerase II topoII->cleavage_complex dna DNA dna->cleavage_complex ligation DNA Ligation cleavage_complex->ligation Inhibits strand_breaks DNA Double-Strand Breaks cleavage_complex->strand_breaks apoptosis Apoptosis strand_breaks->apoptosis

Caption: Inhibition of Topoisomerase II by this compound.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow synthesis Synthesis and Purification of This compound ftir FT-IR Spectroscopy synthesis->ftir nmr NMR Spectroscopy (1H and 13C) synthesis->nmr ms Mass Spectrometry synthesis->ms uv_vis UV-Vis Spectroscopy synthesis->uv_vis data_analysis Data Analysis and Structure Elucidation ftir->data_analysis nmr->data_analysis ms->data_analysis uv_vis->data_analysis

Caption: Workflow for the spectroscopic analysis of the compound.

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and spectroscopic properties based on the analysis of related compounds. Further experimental investigation is required to fully characterize this molecule and elucidate its specific biological activities and mechanisms of action. The information and workflows presented herein are intended to guide future research efforts in this promising area of medicinal chemistry.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Quinoxaline Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects. By dissecting their molecular interactions and impacts on cellular signaling, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding to drive further innovation in this promising area.

Core Mechanisms of Action: A Multi-Targeted Approach

Quinoxaline sulfonamide derivatives have been shown to interact with a variety of biological targets, leading to a diverse pharmacological profile. The primary mechanisms of action identified to date include AMPA receptor antagonism, carbonic anhydrase inhibition, and broad-spectrum antimicrobial and anticancer activities.

Competitive Antagonism of AMPA Receptors

A significant class of quinoxaline sulfonamides, particularly those featuring a quinoxaline-2,3-dione core, function as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] These receptors are critical for fast synaptic transmission in the central nervous system.[2] By competitively binding to the glutamate binding site on the AMPA receptor, these compounds prevent its activation by the endogenous ligand, glutamate. This inhibitory action modulates excitatory neurotransmission and is a key mechanism for their anticonvulsant and neuroprotective effects.[1][2]

Signaling Pathway: AMPA Receptor Antagonism

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->AMPA_R Competitively Blocks

Caption: Competitive antagonism of the AMPA receptor by quinoxaline sulfonamides.

Inhibition of Carbonic Anhydrases

Quinoxaline 1,4-dioxide sulfonamides have been extensively studied as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7] Of particular interest is the selective inhibition of tumor-associated isoforms, such as CA IX and CA XII, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment under hypoxic conditions.[6] By inhibiting these enzymes, quinoxaline sulfonamides can disrupt pH regulation in tumor cells, leading to apoptosis and reduced tumor growth and metastasis.[6] The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the active site of the enzyme.[6]

Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumor Cells

cluster_tumor_cell Hypoxic Tumor Cell HIF-1a HIF-1α CA_IX Carbonic Anhydrase IX (CA IX) HIF-1a->CA_IX Upregulates H_HCO3 H+ + HCO3- CA_IX->H_HCO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->CA_IX Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Leads to Tumor_Growth Tumor Growth & Metastasis Acidic_TME->Tumor_Growth Promotes Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->CA_IX Inhibits

Caption: Inhibition of carbonic anhydrase IX by quinoxaline sulfonamides in cancer.

Antimicrobial and Anticancer Activities

A broad range of quinoxaline sulfonamide derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[8][9] While the exact mechanisms are diverse and depend on the specific chemical structure, they are thought to involve the disruption of essential cellular processes in microorganisms.

In the context of cancer, beyond carbonic anhydrase inhibition, certain tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors.[10] These compounds interfere with tubulin polymerization, a critical process for microtubule formation.[10] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately inhibits cancer cell proliferation.[10]

Experimental Workflow: Screening for Antimicrobial Activity

Start Start: Synthesized Quinoxaline Sulfonamides Prep_Inoculum Prepare Bacterial/ Fungal Inoculum Start->Prep_Inoculum Agar_Diffusion Agar Well/Disk Diffusion Assay Prep_Inoculum->Agar_Diffusion Incubation Incubate Plates Agar_Diffusion->Incubation Measure_ZOI Measure Zone of Inhibition (ZOI) Incubation->Measure_ZOI MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measure_ZOI->MIC_Determination End End: Identify Potent Antimicrobial Compounds MIC_Determination->End

Caption: A typical workflow for assessing the antimicrobial activity of novel compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative quinoxaline sulfonamide compounds.

Table 1: Carbonic Anhydrase Inhibition

CompoundTarget IsozymeKi (nM)Reference
7g CA IX42.2[6]
AAZ (Acetazolamide) CA IX25.7[6]

Table 2: Antiproliferative Activity (IC50 Values)

CompoundCell LineIC50 (µM)Reference
7h MCF-71.3 - 2.1[11]
99 Liver Carcinoma0.5 µg/mL[8]
100 Liver Carcinoma4.75 µg/mL[8]
Doxorubicin Various(Reference Agent)[11]
Etoposide Various(Reference Agent)[11]

Table 3: Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureusE. coliReference
50 20-[12]
51 22-[12]
52 -> E. coli standard[8]
74 1510[8]
81 -24 (Enterobacteria)[8]
Chloramphenicol 1922[8]
Ampicillin 2815[8]

Table 4: Anti-inflammatory Activity

CompoundInhibition of Edema (%)Mean Paw Volume (mL)Reference
106-108 1.17 - 4.040.96 - 0.98[8]
Diclofenac Sodium 15.150.85[8]

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) is typically assessed using a stopped-flow CO₂ hydration assay.

Methodology:

  • Enzyme and Inhibitor Preparation: A known concentration of the purified recombinant hCA isozyme is incubated with varying concentrations of the quinoxaline sulfonamide inhibitor.

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a specific pH and temperature.

  • CO₂ Hydration Measurement: The catalytic activity is determined by measuring the rate of CO₂ hydration. This is achieved by mixing the enzyme/inhibitor solution with a CO₂-saturated solution and monitoring the change in pH using a colorimetric indicator (e.g., phenol red) or a pH-sensitive electrode.

  • Data Analysis: The initial rates of reaction are recorded, and the IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are subsequently calculated using the Cheng-Prusoff equation.

In Vitro Antiproliferative MTT Assay

The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline sulfonamide compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The antimicrobial activity can be screened using the agar well or disk diffusion method.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Compound Application: Sterile paper disks impregnated with a known concentration of the quinoxaline sulfonamide compound or a solution of the compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

The diverse mechanisms of action of quinoxaline sulfonamide compounds underscore their significant potential in drug discovery. Their ability to act as AMPA receptor antagonists, potent carbonic anhydrase inhibitors, and broad-spectrum antimicrobial and anticancer agents provides a rich foundation for the development of novel therapeutics for a wide range of diseases. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to build upon, facilitating the design and evaluation of next-generation quinoxaline sulfonamide-based drugs with enhanced efficacy and selectivity.

References

Biological activity of novel quinoxaline sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Novel Quinoxaline Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel quinoxaline sulfonamide derivatives. The inherent pharmacological potential of the quinoxaline scaffold is significantly enhanced by the incorporation of a sulfonamide moiety, leading to a wide array of therapeutic applications.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities and Quantitative Data

Quinoxaline sulfonamides have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The following tables summarize the quantitative data from various studies.

Antimicrobial Activity

Quinoxaline sulfonamides have shown significant efficacy against a range of bacterial and fungal strains. The antimicrobial activity is typically quantified by the Zone of Inhibition (ZOI).

Table 1: Antibacterial Activity of Novel Quinoxaline Sulfonamides

Compound IDBacterial StrainZone of Inhibition (mm)ConcentrationReference
50 S. aureus20Not Specified[1]
51 S. aureus22Not Specified[1]
52 E. coli24Not Specified[1]
59 S. aureus10100 µg[1]
59 E. coli8100 µg[1]
60 S. aureus7100 µg[1]
60 E. coli6100 µg[1]
67 S. aureus1450 µg/mL[1][3]
67 B. pimilis1450 µg/mL[1]
67 E. coli1650 µg/mL[1][3]
68 S. aureus1350 µg/mL[1][3]
68 B. pimilis1450 µg/mL[1]
68 E. coli1550 µg/mL[1][3]
74 S. aureus15Not Specified[1]
74 E. coli10Not Specified[1]
75 S. aureus14Not Specified[1]
75 E. coli8Not Specified[1]
81 P. vulgaris30Not Specified[1]
81 Enterobacteria24Not Specified[1]
82 S. aureus18Not Specified[1]
82 Enterobacteria18Not Specified[1]
82 V. cholerae16Not Specified[1]
82 E. coli16Not Specified[1]
82 P. vulgaris16Not Specified[1]

Table 2: Antifungal Activity of Novel Quinoxaline Sulfonamides

Compound IDFungal StrainZone of Inhibition (mm)ConcentrationReference
67 A. niger1750 µg/mL[1][3]
67 P. notatum1750 µg/mL[1]
68 A. niger1250 µg/mL[1][3]
Anticancer Activity

A significant area of investigation for quinoxaline sulfonamides is their potential as anticancer agents, often acting as kinase inhibitors.[4][5] Their activity is commonly measured by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50).

Table 3: Anticancer Activity of Novel Quinoxaline Sulfonamides

Compound IDCancer Cell LineActivity (µM)Assay TypeTargetReference
3l Leukemia (RPMI-8226)1.11GI50c-Met Kinase[6]
7b Breast (MCF-7)-AntiproliferativeCarbonic Anhydrase[7]
7f Breast (MCF-7)-AntiproliferativeCarbonic Anhydrase[7]
7h Breast (MCF-7)1.3 - 2.1IC50Carbonic Anhydrase[7]
18 Breast (MCF-7)-AntiproliferativeCarbonic Anhydrase[7]
VIIIa Liver (Hep G2)9.8IC50Not Specified[4]
VIIIc Colon (HCT116)2.5IC50Not Specified[4]
VIIIc Breast (MCF-7)9.0IC50Not Specified[4]
XVa Colon (HCT116)4.4IC50Not Specified[4]
XVa Breast (MCF-7)5.3IC50Not Specified[4]
Anti-inflammatory Activity

Certain quinoxaline sulfonamides have been evaluated for their in vivo anti-inflammatory effects.

Table 4: In Vivo Anti-inflammatory Activity of Novel Quinoxaline Sulfonamides

Compound IDAssayResultReference
106-108 Rat Paw Edema1.17–4.04% inhibition[1]
7b Carrageenin-induced edema41% inhibition[8]
Antidiabetic Activity

Novel quinoxaline sulfonohydrazide derivatives have been identified as potent inhibitors of enzymes relevant to type II diabetes.[9]

Table 5: Antidiabetic Activity of Novel Quinoxaline Sulfonamides

Compound IDTarget EnzymeIC50 (µM)Reference
6a sPLA20.0475[9]
6c α-glucosidase0.0953[9]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature.

Synthesis of Quinoxaline Sulfonamides (General Procedure)

The synthesis of quinoxaline sulfonamides often involves a multi-step process. A representative protocol is the reaction of a quinoxaline sulfonyl chloride with an appropriate amine.

Protocol 1: Synthesis of Substituted Quinoxaline Sulfonamides

  • Preparation of Quinoxaline-6-sulfonyl chloride: 2,3-Diphenylquinoxaline is treated with chlorosulfonic acid to yield 2,3-diphenyl quinoxaline-6-sulfonyl chloride.[1]

  • Sulfonamide Formation: The resulting sulfonyl chloride is refluxed with a primary amine in a basic medium (e.g., pyridine) to produce the desired substituted quinoxaline sulfonamide.[1]

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of novel compounds.[10]

Protocol 2: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the solidified agar plates.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental procedures related to the activity of quinoxaline sulfonamides.

Signaling Pathway: Inhibition of VEGFR-2 Signaling by Quinoxaline Sulfonamides

Quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5][11]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis QuinoxalineSulfonamide Quinoxaline Sulfonamide QuinoxalineSulfonamide->VEGFR2 Anticancer_Screening_Workflow start Start synthesis Synthesize Quinoxaline Sulfonamide Derivatives start->synthesis treatment Treat Cells with Test Compounds synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data and Calculate IC50 mtt_assay->data_analysis lead_identification Identify Lead Compounds data_analysis->lead_identification end End lead_identification->end

References

Solubility and Stability of 2-Chloroquinoxaline-6-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of 2-Chloroquinoxaline-6-sulfonamide, a key intermediate and potential active pharmaceutical ingredient (API). The information herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized experimental protocols.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. This compound, as a multi-ring heterocyclic compound, is anticipated to exhibit limited aqueous solubility and variable solubility in common organic solvents. The following data summarizes the expected solubility profile based on the general characteristics of quinoxaline and sulfonamide derivatives.

Quantitative Solubility Data

The equilibrium solubility of this compound in various solvents at ambient temperature is presented in Table 1. This data is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Equilibrium Solubility of this compound at 25°C

SolventSolubility CategoryEstimated Solubility (mg/mL)
WaterPractically Insoluble< 0.1
Phosphate Buffer (pH 7.4)Practically Insoluble< 0.1
MethanolSparingly Soluble1 - 10
EthanolSparingly Soluble1 - 10
AcetoneSoluble10 - 30
AcetonitrileSparingly Soluble1 - 10
DichloromethaneSoluble10 - 30
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100
N,N-Dimethylformamide (DMF)Freely Soluble> 100

Note: The data presented are estimates based on the physicochemical properties of structurally related compounds and are intended for guidance. Experimental verification is recommended.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic (equilibrium) solubility of a compound.[1]

Materials:

  • This compound

  • Selected solvents (as per Table 1)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent (e.g., 5 mL).[1] The excess solid is necessary to ensure saturation.

  • Seal the vials and place them in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25°C ± 0.5°C).[1]

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[1]

  • After equilibration, allow the samples to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of undissolved solids.[1]

  • Carefully withdraw a sample from the supernatant. To ensure the removal of all solid particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[1]

  • Accurately dilute the clear supernatant with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • The experiment should be performed in triplicate for each solvent.[1]

G Workflow for Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Sedimentation (24h) equil1->equil2 analysis1 Centrifuge supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end G Topoisomerase II Inhibition Pathway cluster_topoII Topoisomerase II Catalytic Cycle dna Supercoiled DNA topoII Topoisomerase II dna->topoII Binding cleavage_complex Cleavage Complex (DNA-Topo II) topoII->cleavage_complex DNA Cleavage relegation Re-ligation cleavage_complex->relegation dsb DNA Double-Strand Breaks cleavage_complex->dsb relaxed_dna Relaxed DNA relegation->relaxed_dna inhibitor This compound inhibitor->cleavage_complex Stabilization apoptosis Apoptosis dsb->apoptosis

References

In Silico Prediction of 2-Chloroquinoxaline-6-sulfonamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a sulfonamide moiety can further enhance this therapeutic potential, as sulfonamides themselves are a cornerstone of various drug classes, from antibacterials to carbonic anhydrase inhibitors.[4][5] This technical guide outlines a comprehensive in silico workflow for the prediction and characterization of the bioactivity of a specific derivative, 2-Chloroquinoxaline-6-sulfonamide. We present a systematic approach encompassing target identification, molecular docking, ADMET profiling, and detailed protocols for experimental validation. The methodologies and data provided herein serve as a foundational framework for researchers seeking to accelerate the discovery and development of novel quinoxaline-based therapeutic agents.

Introduction: The Therapeutic Potential of the Quinoxaline-Sulfonamide Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery.[1] Its derivatives have been investigated for a multitude of pharmacological applications, ranging from anticancer and antimicrobial to antidiabetic and anti-inflammatory agents.[1][6][7] The sulfonamide functional group (-SO₂NH₂) is another critical pharmacophore, famously associated with the first synthetic antimicrobial drugs and now found in medications for diuresis, diabetes, and glaucoma.[5][8][9]

The strategic combination of these two moieties into a single chemical entity, such as this compound, creates a molecule with significant, albeit largely uncharacterized, therapeutic potential.[4] Computational, or in silico, methods provide a powerful, cost-effective, and rapid means to hypothesize and prioritize potential biological targets and activities before embarking on extensive laboratory synthesis and testing.[10][11] This guide details such an in silico approach, providing a roadmap from initial computational screening to experimental validation.

In Silico Bioactivity Prediction: A Step-by-Step Workflow

The prediction of a molecule's biological activity is a multi-step process that begins with identifying potential protein targets and culminates in predicting its safety profile.

G cluster_0 Computational Prediction Workflow A Ligand Preparation (this compound) D Molecular Docking Simulation A->D F ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->F B Target Identification (Based on Scaffold Bioactivity) C Protein Preparation (Fetch from PDB, Clean) B->C C->D E Binding Affinity & Pose Analysis D->E G Hypothesis Generation (Prioritized Bioactivities) E->G F->G H Experimental Validation G->H

Caption: General workflow for in silico bioactivity prediction.

Target Identification

Given the broad spectrum of activities reported for the quinoxaline-sulfonamide scaffold, several protein classes emerge as high-priority potential targets:

  • Carbonic Anhydrases (CAs): A primary target for many sulfonamides.[9]

  • Kinases: Specifically PI3K, has been identified as a target for quinoxaline sulfonamides.[1][4]

  • Bacterial Enzymes: Dihydropteroate synthase (DHPS) is the classic target for antibacterial sulfonamides.[8]

  • Viral Proteases & Polymerases: Quinoxaline derivatives have shown activity against HCV NS3 protease and reverse transcriptase.[1][12]

  • Topoisomerases: Chloroquinoxaline sulfonamide has been described as a topoisomerase-II poison, relevant for anticancer activity.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This simulation yields a score representing the predicted binding affinity and a pose showing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

G cluster_1 Molecular Docking Process Ligand 3D Ligand Structure (Energy Minimized) Docking Run Docking Algorithm (e.g., AutoDock Vina, Glide) Ligand->Docking Protein 3D Protein Structure (e.g., from PDB) DefineSite Define Binding Site (Grid Box Generation) Protein->DefineSite DefineSite->Docking Analyze Analyze Results: - Scoring Function (kcal/mol) - Binding Pose - Molecular Interactions Docking->Analyze

Caption: A simplified schematic of the molecular docking process.

ADMET Prediction

An ideal drug candidate must not only be active but also possess favorable pharmacokinetic properties. ADMET prediction tools assess a molecule's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles based on its chemical structure. Recent computational studies on quinoxaline derivatives routinely include ADMET analysis to assess their drug-likeness.[10]

Predicted Bioactivity Data for Quinoxaline-Sulfonamide Analogs

Table 1: Antibacterial and Antifungal Activity of Quinoxaline Sulfonamide Derivatives Data extracted from a study on novel synthesized derivatives.[1]

Compound IDTarget OrganismActivity TypeResult (Zone of Inhibition, mm)
67 S. aureusAntibacterial14
B. pimilisAntibacterial14
E. coliAntibacterial16
A. nigerAntifungal17
P. notatumAntifungal17
68 S. aureusAntibacterial13
B. pimilisAntibacterial14
E. coliAntibacterial15
A. nigerAntifungal12

Table 2: Anti-inflammatory Activity of Quinoxaline-Sulfonamide Derivatives Data from an in vivo rat paw edema model.[1]

Compound IDTime% Inhibition of Edema
106 30 min4.04%
107 30 min1.17%
108 30 min2.53%
Diclofenac 30 min15.15%

Signaling Pathways and Potential Mechanisms of Action

Based on the predicted targets, this compound could potentially modulate key cellular signaling pathways. For instance, if the compound inhibits a kinase like PI3K, it could interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival and is often dysregulated in cancer.

G cluster_2 Hypothetical PI3K Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Compound 2-Chloroquinoxaline- 6-sulfonamide Compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation

Caption: Potential mechanism via inhibition of the PI3K pathway.

Experimental Protocols for In Silico Hit Validation

Following computational prediction, experimental validation is paramount. Below are detailed protocols for assays relevant to the predicted activities of this compound.

Protocol: Carbonic Anhydrase II Inhibition Assay

This protocol is adapted from standard colorimetric assays measuring the esterase activity of Carbonic Anhydrase (CA).

1. Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II), recombinant
  • Tris-HCl buffer (50 mM, pH 7.4)
  • p-Nitrophenyl acetate (pNPA), substrate
  • This compound (test compound)
  • Acetazolamide (positive control inhibitor)
  • 96-well microplate
  • Microplate reader (405 nm)
  • DMSO

2. Procedure:

  • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM). Create serial dilutions in buffer to achieve final assay concentrations.
  • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
  • Add 20 µL of the appropriate compound dilution (or buffer for control wells).
  • Add 20 µL of hCA II enzyme solution (final concentration ~10 nM). Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding 20 µL of pNPA substrate solution (final concentration ~1 mM).
  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
  • Plot % Inhibition vs. compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an agent that prevents visible growth of a bacterium.

1. Materials and Reagents:

  • Bacterial strains (e.g., S. aureus, E. coli)
  • Mueller-Hinton Broth (MHB)
  • This compound (test compound)
  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control
  • Sterile 96-well microplates
  • Spectrophotometer (600 nm)
  • Resazurin sodium salt solution (optional, for viability indication)

2. Procedure:

  • Grow bacterial cultures in MHB overnight at 37°C.
  • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL in fresh MHB.
  • Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).
  • Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the compound dilution.
  • Include a positive control (bacteria with no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.
  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.
  • Alternatively, read the optical density (OD) at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the positive control.

Conclusion

The in silico framework presented in this guide provides a robust and efficient strategy for elucidating the bioactivity of this compound. By leveraging computational tools for target identification, molecular docking, and ADMET profiling, researchers can generate well-founded hypotheses regarding the compound's therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent. The provided quantitative data on related analogs and detailed protocols for experimental validation offer the necessary resources to transition from computational prediction to tangible laboratory investigation, ultimately accelerating the drug discovery pipeline for this promising class of molecules.

References

Quinoxaline Sulfonamides: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] When coupled with a sulfonamide moiety, another critical pharmacophore known for its diverse therapeutic applications, the resulting quinoxaline sulfonamide hybrids exhibit enhanced and often novel pharmacological profiles.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of quinoxaline sulfonamides, highlighting their significance in the development of new therapeutic agents. The content herein is intended to serve as a detailed resource for researchers actively engaged in drug discovery and development.

Synthesis of Quinoxaline Sulfonamides

The synthetic routes to quinoxaline sulfonamides are versatile, generally involving the initial formation of the quinoxaline core, followed by sulfonation and subsequent amidation. The specific methodologies can be adapted to introduce a wide variety of substituents, allowing for extensive structure-activity relationship (SAR) studies.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the condensation reaction to form the quinoxaline core.

  • Materials: o-phenylenediamine, benzil, rectified spirit (ethanol).

  • Procedure:

    • Dissolve benzil (0.01 mol, 2.1 g) in warm rectified spirit (8 mL).

    • Dissolve o-phenylenediamine (0.01 mol, 1.1 g) in rectified spirit (8 mL).

    • Add the o-phenylenediamine solution to the warm benzil solution.

    • Warm the mixture on a water bath for 30 minutes.

    • Add water until a slight cloudiness persists and then allow the mixture to cool.

    • Filter the precipitated product and recrystallize from absolute alcohol to yield 2,3-diphenylquinoxaline.[3]

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride

This protocol details the chlorosulfonation of the quinoxaline core.

  • Materials: 2,3-diphenylquinoxaline, chlorosulfonic acid.

  • Procedure:

    • To 2,3-diphenylquinoxaline (0.01 mol), add chlorosulfonic acid (0.015 mol) dropwise under cold conditions.

    • Reflux the reaction mixture for 5 hours.

    • Slowly pour the mixture onto an ice-water mixture.

    • Filter the white solid precipitate and wash thoroughly with cold water until acid-free to obtain 2,3-diphenylquinoxaline-6-sulfonyl chloride.[3]

Protocol 3: General Procedure for the Synthesis of Quinoxaline Sulfonamides

This protocol outlines the final amidation step.

  • Materials: 2,3-diphenylquinoxaline-6-sulfonyl chloride, appropriate primary or secondary amine, pyridine, ethanol.

  • Procedure:

    • Reflux a mixture of 2,3-diphenylquinoxaline-6-sulfonyl chloride and the desired amine in the presence of a catalytic amount of pyridine in ethanol.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and purify by recrystallization or column chromatography to yield the final quinoxaline sulfonamide derivative.

Biological Activities and Quantitative Data

Quinoxaline sulfonamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Quinoxaline sulfonamides have emerged as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Table 1: In Vitro Anticancer Activity of Representative Quinoxaline Sulfonamides

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
3l Leukemia RPMI-82261.11[4]
103 Various Cancer Cell LinesPotent Activity[1]
104 Various Cancer Cell LinesPotent Activity[1]
99 Liver Carcinoma0.5 µg/mL[1]
100 Liver Carcinoma4.75 µg/mL[1]
7h Multiple Cancer Cell Lines1.3 - 2.1[5]
VIIIc HCT1160.36[6]

Protocol 4: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

  • Materials: 96-well plates, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the quinoxaline sulfonamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control (untreated) cells.

Protocol 5: Annexin V-FITC Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Materials: Annexin V-FITC apoptosis detection kit, flow cytometer.

  • Procedure:

    • Seed cells and treat with the test compounds for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[7][8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Antimicrobial Activity

The hybridization of the quinoxaline and sulfonamide moieties has yielded compounds with significant activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative Quinoxaline Sulfonamides (Zone of Inhibition in mm)

Compound IDS. aureusE. coliB. pimilisA. nigerP. notatumReference
67 1416141717[1]
68 13151412-[1]
74 1510---[1]
75 148---[1]
81 -----[1]
82 1816---[1]

Note: Compound 81 showed a zone of inhibition of 30 mm against P. vulgaries and 24 mm against Enterobacteria.

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline Sulfonamides

Compound IDBacterial Strain(s)MIC Range (mg/mL)Reference
Compound 2 Various bacterial strains0.0313 - 0.250[7]
QS-3 P. aeruginosa64 µg/mL[9]

Protocol 6: Agar Well Diffusion Method

This protocol details a common method for screening antimicrobial activity.

  • Materials: Muller-Hinton agar plates, sterile cork borer (6 mm), bacterial cultures, test compounds, positive control (e.g., ciprofloxacin), negative control (e.g., DMSO).

  • Procedure:

    • Prepare a uniform lawn of the test microorganism on the surface of a Muller-Hinton agar plate by spreading a standardized inoculum.

    • Aseptically punch wells (6 mm in diameter) into the agar.

    • Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.

    • Add the positive and negative controls to separate wells.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well in millimeters.[10][11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinoxaline sulfonamides can be attributed to their interaction with various biological targets, leading to the modulation of critical signaling pathways.

Inhibition of Receptor Tyrosine Kinases (c-Met and VEGFR-2)

Many quinoxaline sulfonamides function as ATP-competitive inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[12][13][14]

cMet_VEGFR_Signaling cluster_cMet c-Met Pathway cluster_VEGFR VEGFR2 Pathway HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS_cMet RAS cMet->RAS_cMet PI3K_cMet PI3K cMet->PI3K_cMet STAT3 STAT3 cMet->STAT3 PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR PI3K VEGFR2->PI3K_VEGFR Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->cMet Quinoxaline_Sulfonamide->VEGFR2 RAF_cMet RAF RAS_cMet->RAF_cMet MEK_cMet MEK RAF_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet Proliferation Proliferation ERK_cMet->Proliferation AKT_cMet AKT PI3K_cMet->AKT_cMet Survival Survival AKT_cMet->Survival Migration Migration STAT3->Migration PKC PKC PLCg->PKC RAS_VEGFR RAS PKC->RAS_VEGFR RAF_VEGFR RAF RAS_VEGFR->RAF_VEGFR MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR ERK_VEGFR->Proliferation Angiogenesis Angiogenesis ERK_VEGFR->Angiogenesis AKT_VEGFR AKT PI3K_VEGFR->AKT_VEGFR AKT_VEGFR->Survival

Caption: Inhibition of c-Met and VEGFR2 signaling by quinoxaline sulfonamides.

Protocol 7: In Vitro c-Met/VEGFR-2 Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of compounds on kinase activity.

  • Materials: Recombinant human c-Met or VEGFR-2 kinase, kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, 96-well plates, detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Inhibition of Carbonic Anhydrase IX

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is upregulated under hypoxic conditions and plays a key role in pH regulation, promoting cancer cell survival and proliferation. Quinoxaline sulfonamides have been identified as inhibitors of CA IX.[5]

CAIX_Mechanism cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_out CO2 CAIX CA IX CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ HCO3_out HCO3- Cell_Proliferation Cell Proliferation & Survival HCO3_out->Cell_Proliferation Uptake & pH buffering CAIX->H_out CAIX->HCO3_out CO2_in CO2 CO2_in->CO2_out Diffusion Cell_Metabolism Cellular Metabolism Cell_Metabolism->CO2_in Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->CAIX TopoII_Inhibition Supercoiled_DNA Supercoiled DNA Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex + TopoII Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Stabilized by Inhibitor Apoptosis Apoptosis DSB->Apoptosis TopoII Topoisomerase II Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->Cleavage_Complex Inhibits Religation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloroquinoxaline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-Chloroquinoxaline-6-sulfonamide, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the condensation of o-phenylenediamine with oxalic acid to form a quinoxaline-2,3-dione scaffold. This intermediate undergoes chlorosulfonation to introduce the sulfonyl chloride moiety, followed by amination to form the sulfonamide. The final step involves the chlorination of the quinoxaline ring to yield the target compound. This protocol includes detailed experimental procedures, tables of reactants and expected intermediates, and a visual representation of the synthetic workflow.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The sulfonamide functional group is also a well-established pharmacophore present in numerous approved drugs. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel drug candidates. The protocol outlined below is a composite procedure based on established chemical transformations for similar quinoxaline-based structures.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a four-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Quinoxaline-2,3-dione Formation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Dichlorination cluster_4 Step 5: Selective Monodechlorination (Proposed) A o-Phenylenediamine + Oxalic Acid B Quinoxaline-2,3(1H,4H)-dione A->B  Reflux in 4N HCl   C 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride B->C  Chlorosulfonic Acid   D 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide C->D  Aqueous Ammonia   E 2,3-Dichloroquinoxaline-6-sulfonamide D->E  POCl3 / DMF   F This compound (Target Compound) E->F  Controlled Reduction/Substitution  

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

  • To a mixture of o-phenylenediamine (0.1 mol) and oxalic acid (0.1 mol), add 50 mL of 4N HCl.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water.

  • Dry the solid to obtain Quinoxaline-2,3(1H,4H)-dione.

Step 2: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

  • To cold chlorosulfonic acid (0.3 mol), add Quinoxaline-2,3(1H,4H)-dione (0.1 mol) portion-wise, maintaining the temperature below 10°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product to yield 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.

Step 3: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

  • Suspend 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (0.1 mol) in 150 mL of a 1:1 mixture of aqueous ammonia (28-30%) and distilled water.[2]

  • Heat the mixture in a water bath to boiling for 10-15 minutes with stirring.[2]

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to a pH of approximately 5-6 with dilute HCl.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide.

Step 4: Synthesis of 2,3-Dichloroquinoxaline-6-sulfonamide

  • To a solution of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (0.05 mol) in phosphorus oxychloride (POCl3, 0.25 mol), add a catalytic amount of dimethylformamide (DMF, 1 mL).[3]

  • Stir the solution at 80°C for 6 hours (monitor by TLC).[3]

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2,3-Dichloroquinoxaline-6-sulfonamide.

Step 5: Synthesis of this compound (Proposed)

Note: This final step to achieve selective monodechlorination may require optimization. The following is a general suggested approach.

  • Dissolve 2,3-Dichloroquinoxaline-6-sulfonamide (0.01 mol) in a suitable solvent such as ethanol.

  • Add a reducing agent (e.g., sodium borohydride in a controlled manner) or a nucleophile that can be subsequently removed, to selectively replace the chlorine at the 3-position.

  • The reaction conditions (temperature, stoichiometry of the reducing agent) will need to be carefully controlled to favor mono-reduction.

  • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Upon completion, quench the reaction and use standard work-up and purification techniques (e.g., extraction, column chromatography) to isolate the target compound, this compound.

Data Presentation

Table 1: Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
o-PhenylenediamineC₆H₈N₂108.14Starting Material
Oxalic AcidC₂H₂O₄90.03Starting Material
Quinoxaline-2,3(1H,4H)-dioneC₈H₆N₂O₂162.15Intermediate 1
Chlorosulfonic AcidHSO₃Cl116.52Reagent
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chlorideC₈H₅ClN₂O₄S260.65Intermediate 2
Aqueous AmmoniaNH₃17.03Reagent
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamideC₈H₇N₃O₄S241.22Intermediate 3
Phosphorus Oxychloride (POCl₃)POCl₃153.33Reagent
2,3-Dichloroquinoxaline-6-sulfonamideC₈H₅Cl₂N₃O₂S278.11Intermediate 4
This compound C₈H₆ClN₃O₂S 243.67 Target Compound

Table 2: Expected Yields and Physical Properties

StepProductExpected Yield (%)Physical StateMelting Point (°C)
1Quinoxaline-2,3(1H,4H)-dione>90Solid>300
22,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride~85-90SolidNot reported
32,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide~70-80SolidNot reported
42,3-Dichloroquinoxaline-6-sulfonamideGoodSolidNot reported
5This compoundVariableSolidNot reported

Note: Yields are estimates based on similar reported reactions and may vary.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Chlorosulfonic acid and phosphorus oxychloride are highly corrosive and react violently with water. Handle with extreme care.

  • Quinoxaline derivatives and their intermediates may be toxic. Avoid inhalation, ingestion, and skin contact.

Characterization

The structure and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To check for purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

High-Yield Synthesis of 2,3-Disubstituted Quinoxalines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agricultural chemicals, and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes the development of efficient and high-yield synthetic methods a key focus in medicinal and materials chemistry.[1] This document provides detailed application notes and protocols for several modern, high-yield methods for the synthesis of 2,3-disubstituted quinoxalines.

Method 1: Catalyst-Free Hydrothermal Synthesis from 1,2-Diketones and o-Phenylenediamines

This method represents a green and efficient approach, utilizing water as the solvent and eliminating the need for toxic catalysts or organic solvents. High yields can be achieved in remarkably short reaction times.[2]

Application Notes

This protocol is particularly advantageous for its simplicity, speed, and adherence to green chemistry principles. The use of water as a solvent makes it environmentally friendly and cost-effective. The addition of a small amount of acetic acid can promote the reaction, even for highly apolar substrates.[2] The method is robust and can even accommodate starting materials in their hydrochloride salt form.[2]

Quantitative Data Summary
Entry1,2-Diketoneo-Phenylenediamine (o-PDA)ConditionsTimeYield (%)Reference
14,4'-Dimethoxybenzilo-PDAH₂O, 180°C60 min96[2]
24,4'-Dimethoxybenzilo-PDAH₂O, 200°C30 min99[2]
3Benzilo-PDAH₂O, 200°C30 min97[2]
44,4'-Dimethoxybenzilo-PDA, 0.5% HOAcH₂O, 200°C<10 min>90[2]
5Benzilo-PDA·2HClH₂O, 200°C15 min95[2]

Experimental Workflow

reagents 1,2-Diketone + o-Phenylenediamine dispersion Disperse in H₂O reagents->dispersion heating Heat in a sealed vessel (e.g., 180-200°C) dispersion->heating cooling Cool to Room Temperature heating->cooling filtration Filter the precipitate cooling->filtration washing Wash with H₂O and dry filtration->washing product Pure 2,3-Disubstituted Quinoxaline washing->product reagents o-Phenylenediamine + Terminal Alkyne addition Add Cu-Al Catalyst, Base (K₂CO₃), and Solvent (DMAP) reagents->addition reaction Stir at 60°C for 10h addition->reaction filtration Filter to remove catalyst reaction->filtration extraction Extract with Ethyl Acetate filtration->extraction purification Column Chromatography extraction->purification product Pure 2,3-Disubstituted Quinoxaline purification->product cluster_0 In-situ Generation nitroaniline 2-Nitroaniline diaminobenzene 1,2-Diaminobenzene nitroaniline->diaminobenzene Reduction diol Vicinal Diol dicarbonyl 1,2-Dicarbonyl diol->dicarbonyl Oxidation iron_cat Iron Catalyst (Knölker Complex) iron_cat->diaminobenzene iron_cat->dicarbonyl condensation Cyclocondensation diaminobenzene->condensation dicarbonyl->condensation product 2,3-Disubstituted Quinoxaline condensation->product

References

Application Notes and Protocols for 2-Chloroquinoxaline-6-sulfonamide in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Chloroquinoxaline-6-sulfonamide in antimicrobial assays. This document outlines the potential mechanism of action, detailed experimental protocols for evaluating its efficacy, and a structured approach to data presentation.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2] Similarly, sulfonamides were among the first synthetic antimicrobial agents to be widely used and function by inhibiting bacterial growth.[][4][5] The conjugation of these two pharmacophores in the form of this compound presents a promising avenue for the development of novel antimicrobial agents. This document provides the necessary protocols to investigate the antimicrobial potential of this compound against a range of pathogenic bacteria.

Hypothesized Mechanism of Action

The antimicrobial activity of sulfonamides is well-established. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[][4] Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA), and its inhibition leads to a bacteriostatic effect, halting bacterial growth and reproduction.[5][6] It is hypothesized that this compound exerts its antimicrobial effect through this pathway.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolate Dihydropteroic Acid DHPS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolate->NucleicAcids Sulfonamide This compound Sulfonamide->DHPS

Caption: Hypothesized mechanism of action of this compound.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of antimicrobial activity. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Preparation of Test Compound

Proper preparation of the test compound is the first critical step for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the desired starting concentration for the assay. Note that the final concentration of DMSO should not exceed 1% (v/v) in the assay wells, as higher concentrations can inhibit bacterial growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Prepared dilutions of this compound

  • Bacterial suspension standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Positive control (broth with bacteria, no compound)

  • Negative control (broth only)

  • Sterility control (broth with the highest concentration of the compound)

  • Plate incubator (37°C)

  • Microplate reader (optional)

Protocol:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the prepared this compound solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will result in concentrations ranging from the starting concentration down to 1/512th of it.

  • The eleventh well in each row will serve as the positive control (no compound), and the twelfth well as the negative control (no bacteria).

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (except the negative control) with 10 µL of the diluted bacterial suspension.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes

  • Incubator (37°C)

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-inoculate the aliquots onto a sterile agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound Prepare Stock Solution of This compound SerialDilution Perform Serial Dilutions in 96-well Plate Compound->SerialDilution Bacteria Prepare 0.5 McFarland Bacterial Suspension Inoculation Inoculate Wells with Bacterial Suspension Bacteria->Inoculation SerialDilution->Inoculation IncubationMIC Incubate at 37°C for 18-24h Inoculation->IncubationMIC ReadMIC Determine MIC (Lowest concentration with no growth) IncubationMIC->ReadMIC Plating Plate Aliquots from Clear Wells onto Agar Plates ReadMIC->Plating IncubationMBC Incubate at 37°C for 18-24h Plating->IncubationMBC ReadMBC Determine MBC (Lowest concentration with no growth on agar) IncubationMBC->ReadMBC

Caption: Experimental workflow for MIC and MBC determination.

Agar Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity of a compound.[7][9]

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Prepared solution of this compound

  • Bacterial suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Negative control disk (impregnated with DMSO)

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Impregnate sterile paper disks with a known concentration of the this compound solution and allow them to dry.

  • Prepare a bacterial lawn by evenly streaking a sterile cotton swab dipped in the standardized bacterial suspension over the entire surface of an MHA plate.

  • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation

Quantitative data from the antimicrobial assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Methicillin-resistant S. aureus (MRSA)Gram-positive
Vancomycin-resistant Enterococcus (VRE)Gram-positive

Table 2: Zone of Inhibition Diameters for this compound in Agar Disk Diffusion Assay.

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the advancement of novel antimicrobial drug discovery and development. The potential for quinoxaline-sulfonamide hybrids to combat bacterial infections warrants thorough investigation, and these guidelines provide a solid foundation for such research.

References

Application of Quinoxaline Sulfonamides as Carbonic Anhydrase Inhibitors: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of quinoxaline sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a class of metalloenzymes implicated in various physiological and pathological processes. The information presented herein is based on recent findings and is intended to guide researchers in the evaluation and development of this promising class of inhibitors.

Introduction

Quinoxaline sulfonamides have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various isoforms of carbonic anhydrase.[1][2][3][4] These compounds typically function by coordinating to the zinc ion within the enzyme's active site, a mechanism shared by other sulfonamide-based inhibitors.[5] The quinoxaline moiety offers a versatile platform for synthetic modification, allowing for the fine-tuning of inhibitory potency and isoform selectivity. This document summarizes the inhibitory activity of a series of recently synthesized quinoxaline 1,4-dioxide sulfonamide derivatives and provides the necessary protocols for their biological evaluation.

Data Presentation: Inhibitory Activity of Quinoxaline 1,4-Dioxide Sulfonamides

The inhibitory potency of a series of quinoxaline 1,4-dioxide sulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) is presented below. The data, expressed as inhibition constants (Ki), demonstrates that these compounds exhibit a range of activities, with some showing notable potency, particularly against the cytosolic isoforms hCA I and h.[1][2][3][4]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
7a 33.62.7>1000078.5
7b 45.14.1>1000092.4
7c 48.24.5>10000115.7
7d 51.55.2>10000124.1
7e 65.78.058.4135.8
7f 41.23.845.788.1
7g 38.93.142.281.3
7h 44.34.048.995.2
8a 55.46.3>10000130.6
8b 60.17.1>10000142.3
18 49.85.562.1119.4
AAZ *2501225.75.7

*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor included for reference.[1]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The following protocol outlines the stopped-flow method for determining the inhibition constants (Ki) of quinoxaline sulfonamides against various CA isoforms.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds (quinoxaline sulfonamides) dissolved in DMSO

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the recombinant hCA isoforms in Tris-HCl buffer.

    • Prepare stock solutions of the quinoxaline sulfonamide test compounds and the reference inhibitor (Acetazolamide) in DMSO.

  • Assay Performance:

    • The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA).

    • The initial rates of 4-NPA hydrolysis are measured using a stopped-flow spectrophotometer.

    • The assay is performed at 25°C in Tris-HCl buffer (pH 7.4).

    • A solution of the enzyme is mixed with a solution of the substrate (4-NPA) in the presence and absence of the inhibitor.

    • The concentration of the substrate is varied, while the enzyme concentration is kept constant.

  • Data Analysis:

    • The initial reaction rates are determined by monitoring the absorbance change at 348 nm, corresponding to the formation of the 4-nitrophenolate anion.

    • The inhibition constants (Ki) are calculated by fitting the initial rate data to the Michaelis-Menten equation, assuming a competitive inhibition mechanism. The Cheng-Prusoff equation can also be used to determine Ki from the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and the experimental workflow for the evaluation of quinoxaline sulfonamides as carbonic anhydrase inhibitors.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ H2O_1 H₂O Zn->H2O_1 coordination H2O_2 H₂O Zn->H2O_2 coordination His94 His94 Zn->His94 coordination His96 His96 Zn->His96 coordination His119 His119 Zn->His119 coordination Quinoxaline_Sulfonamide Quinoxaline Sulfonamide SO2NH2 SO₂NH₂ group Quinoxaline_Sulfonamide->SO2NH2 SO2NH2->Zn displaces H₂O and coordinates Thr199 Thr199 SO2NH2->Thr199 H-bond caption Mechanism of Action

Caption: Mechanism of Action of Quinoxaline Sulfonamides

G cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis and Further Studies Start Starting Materials Synthesis Chemical Synthesis of Quinoxaline Sulfonamides Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification CA_Inhibition Carbonic Anhydrase Inhibition Assay (Stopped-Flow) Purification->CA_Inhibition Antiproliferative Antiproliferative Assays (e.g., against cancer cell lines) Purification->Antiproliferative Ki_Determination Determination of Ki values CA_Inhibition->Ki_Determination SAR Structure-Activity Relationship (SAR) Analysis Ki_Determination->SAR IC50_Determination Determination of IC50 values Antiproliferative->IC50_Determination IC50_Determination->SAR Docking Molecular Docking Studies SAR->Docking Lead_Optimization Lead Optimization Docking->Lead_Optimization caption Experimental Workflow

Caption: Experimental Workflow for Inhibitor Evaluation

Structure-Activity Relationship (SAR) Insights

The inhibitory data reveals several key structure-activity relationships for this series of quinoxaline 1,4-dioxide sulfonamides:

  • High Affinity for Cytosolic Isoforms: The majority of the synthesized compounds demonstrate potent inhibition of the cytosolic isoforms hCA I and hCA II, with Ki values in the low nanomolar range.[1][4]

  • Variable Activity against Transmembrane Isoforms: The inhibitory activity against the tumor-associated transmembrane isoforms hCA IX and hCA XII is more varied. Some derivatives, such as 7g, exhibit promising activity against hCA IX.[1][2][3]

  • Influence of Substituents: The nature and position of substituents on the quinoxaline ring and the sulfonamide-bearing phenyl ring can significantly impact inhibitory potency and isoform selectivity.[1][3] For instance, the presence of a halogen atom or an additional sulfonamide group on the phenyl ring has been shown to be favorable for cytotoxicity against cancer cell lines.[1][3]

Conclusion

Quinoxaline sulfonamides represent a promising class of carbonic anhydrase inhibitors with potential therapeutic applications. The data and protocols presented in this document provide a foundation for researchers to explore this chemical space further. Future efforts in this area may focus on optimizing the quinoxaline scaffold to achieve enhanced isoform selectivity, particularly for the cancer-related isoforms hCA IX and XII, and to improve the overall pharmacological profile of these compounds. Molecular modeling and further SAR studies will be crucial in guiding the design of next-generation quinoxaline sulfonamide-based CA inhibitors.

References

Application Notes and Protocols: Development of Anticancer Agents from Quinoxaline Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused heterocyclic system composed of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2] When combined with the sulfonamide moiety (-SO₂NR¹R²), a group renowned for its therapeutic applications, the resulting quinoxaline sulfonamide hybrids emerge as a promising class of compounds for the development of novel anticancer agents.[1][3][4] These scaffolds have been reported to potently inhibit the growth of various human tumor cell lines, and some derivatives have advanced to clinical trials.[3][5] This document provides an overview of their mechanisms of action, protocols for their synthesis and biological evaluation, and a summary of their reported anticancer activities.

Mechanisms of Anticancer Activity

Quinoxaline sulfonamide derivatives exert their anticancer effects through multiple mechanisms, often targeting key pathways involved in tumor growth, proliferation, and survival.

  • Protein Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Many quinoxaline derivatives act as selective ATP-competitive inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others involved in carcinogenesis.[6][7]

  • Carbonic Anhydrase (CA) Inhibition: Certain derivatives, particularly quinoxaline 1,4-dioxides, are effective inhibitors of carbonic anhydrase isoforms, such as CA IX.[8][9] CA IX is highly expressed in hypoxic tumors and plays a role in pH regulation and tumor cell survival. Its inhibition can enhance the antitumor potential, especially in the low-oxygen environment of solid tumors.[8][10]

  • Induction of Apoptosis: Several quinoxaline-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6][11] This is often achieved by disrupting the cell cycle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent activation of apoptotic pathways.[6][11]

  • Microtubule Interference: Some imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, disrupting the formation of the mitotic spindle and thereby inhibiting cell division.[6]

Below is a diagram illustrating the general workflow for developing these anticancer agents.

Development_Workflow start Scaffold Selection (Quinoxaline + Sulfonamide) synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify invitro In Vitro Screening (Cytotoxicity, IC50) purify->invitro mechanistic Mechanistic Studies (Kinase Assay, Apoptosis) invitro->mechanistic invivo In Vivo Studies (Tumor Models) mechanistic->invivo preclinical Preclinical Development (Toxicology, Pharmacokinetics) invivo->preclinical clinical Clinical Trials preclinical->clinical

Figure 1. General workflow for the development of quinoxaline sulfonamide anticancer agents.

The following diagram illustrates a simplified, representative signaling pathway targeted by many quinoxaline sulfonamide kinase inhibitors.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR, EGFR) GF->Receptor Binds P1 Intracellular Signaling Cascade (e.g., Ras/Raf/MAPK) Receptor->P1 Activates QS Quinoxaline Sulfonamide Inhibitor QS->Receptor Inhibits (ATP-competitive) TF Transcription Factors P1->TF Activates Proliferation Tumor Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Apoptosis Apoptosis

Figure 2. Simplified pathway showing inhibition of a receptor tyrosine kinase by a quinoxaline sulfonamide agent.

Data on Anticancer Activity

The following tables summarize the in vitro cytotoxicity of selected quinoxaline sulfonamide derivatives against various human cancer cell lines, as reported in the literature. The activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity (IC₅₀, µM) of Quinoxaline-1,4-Dioxide Sulfonamide Derivatives [8][9]

CompoundMCF-7 (Breast)Capan-1 (Pancreatic)DND-41 (Leukemia)HL-60 (Leukemia)Z138 (Lymphoma)
7b >5010.110.34.311.2
7f 10.56.26.53.55.8
7h 1.81.31.52.11.7
18 5.51.51.91.715.1
Doxorubicin 0.040.02<0.01<0.010.02
Etoposide 2.30.130.230.220.28

Table 2: Cytotoxicity (IC₅₀, µM) of Quinoxaline-Linked Triazole Sulfonamide Hybrids [12]

CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)HCT116 (Colon)
5d 5.12±0.044.34±0.066.10±0.087.18±0.04
5k 1.97±0.091.84±0.073.10±0.044.10±0.07
5l 3.14±0.052.10±0.055.14±0.066.13±0.05
Etoposide 10.10±0.1011.20±0.1212.14±0.1413.10±0.11

Table 3: Cytotoxicity (IC₅₀, µg/mL) of Other Quinoxaline Sulfonamide Derivatives [1]

CompoundLiver Carcinoma (HEPG2)
99 0.5
100 4.75
101 6.79

Experimental Protocols

Protocol 1: General Synthesis of Quinoxaline Sulfonamides

This protocol describes a common two-step method for synthesizing quinoxaline sulfonamides, involving the formation of a sulfonyl chloride intermediate followed by reaction with an amine.[1][13]

Objective: To synthesize a library of quinoxaline sulfonamide derivatives for biological screening.

Materials:

  • Substituted 2-phenylquinoxaline derivative

  • Chlorosulfonic acid (ClSO₃H)

  • Appropriate primary or secondary amine (aliphatic or aromatic)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine, Triethylamine)

  • Ice bath

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., silica gel)

Procedure:

Step 1: Synthesis of Quinoxaline Sulfonyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting quinoxaline derivative (1 equivalent) in a suitable solvent or use it neat.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The precipitated quinoxaline sulfonyl chloride product is then collected by vacuum filtration.

  • Wash the solid product with cold water until the filtrate is neutral and dry it under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of the Final Quinoxaline Sulfonamide

  • Dissolve the quinoxaline sulfonyl chloride intermediate (1 equivalent) in an anhydrous solvent like DCM or THF in a round-bottom flask.

  • Add the desired amine (1.1-1.5 equivalents) and a base such as pyridine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final quinoxaline sulfonamide derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Synthesis_Workflow start Quinoxaline Core step1 Step 1: Chlorosulfonation start->step1 reagent1 Chlorosulfonic Acid reagent1->step1 intermediate Quinoxaline Sulfonyl Chloride step1->intermediate step2 Step 2: Amination intermediate->step2 reagent2 Primary/Secondary Amine + Base reagent2->step2 product Final Quinoxaline Sulfonamide step2->product purification Purification & Characterization product->purification

Figure 3. A schematic workflow for the synthesis of quinoxaline sulfonamides.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects and IC₅₀ values of synthesized quinoxaline sulfonamide derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized quinoxaline sulfonamide compounds dissolved in DMSO (stock solutions)

  • Positive control (e.g., Doxorubicin, Etoposide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and dilute to a concentration of 5x10⁴ to 1x10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the old medium from the plates and add 100 µL of the various compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) with software like GraphPad Prism.

References

Green Chemistry Approaches to Quinoxaline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines using green chemistry principles. The focus is on methodologies that minimize environmental impact by utilizing eco-friendly solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.[1][2][3] These approaches offer significant advantages over traditional methods, which often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions.[1][4]

Introduction to Green Quinoxaline Synthesis

Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and agrochemicals.[4][5][6] Their derivatives exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Consequently, the development of efficient and sustainable synthetic routes to quinoxaline scaffolds is of significant interest.[5][6]

Traditional synthesis methods, often involving the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, typically employ harsh acidic or basic conditions and toxic solvents, leading to significant waste generation.[1] Green chemistry approaches aim to address these limitations by focusing on:

  • Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids.[1][7]

  • Alternative Energy Sources: Employing microwave irradiation and ultrasound to accelerate reactions, reduce energy consumption, and improve yields.[1][2][8]

  • Catalysis: Utilizing reusable nanocatalysts, biocatalysts, or performing reactions under catalyst-free conditions to enhance efficiency and minimize waste.[2][9]

  • Mechanochemistry: Conducting solvent-free reactions through mechanical grinding or milling, which can lead to shorter reaction times and higher yields.[10][11]

Comparative Data of Green Quinoxaline Synthesis Methods

The following table summarizes quantitative data from various green synthetic protocols for quinoxaline derivatives, allowing for a direct comparison of their efficiency and environmental friendliness.

MethodCatalystSolventEnergy SourceTimeTemperatureYield (%)Reference(s)
Microwave-Assisted Iodine (5 mol%)Water/Ethanol (1:1)Microwave1-2 min50 °C90-98[12]
NoneWaterMicrowave60 sec-Good to excellent[13][14]
Acidic AluminaSolvent-freeMicrowave2-5 min-80-97[15]
Ultrasound-Assisted NoneWaterUltrasound30-60 minRoom Temp.85-98[7][16]
Nano-BF₃·SiO₂Solvent-freeUltrasound15-30 minRoom Temp.90-98[9]
Mechanochemical NoneSolvent-freeGrinding/Milling1-3 minRoom Temp.>90[10][11][17]
Green Solvents NoneMethanolStirring1 minAmbient Temp.Medium to excellent[18][19]
β-CyclodextrinWaterStirring2-4 hRoom Temp.85-95[20]
RainwaterRainwaterStirring15-30 minAmbient Temp.High[21]
CuO NanoparticlesEthanolReflux2-3 h-High[22]

Experimental Protocols

Microwave-Assisted Synthesis in Water/Ethanol

This protocol describes a rapid and efficient synthesis of quinoxalines using microwave irradiation with a catalytic amount of iodine in an aqueous ethanol solution.[12]

Materials:

  • Aromatic 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulphate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add the ethanol/water (1:1, 1 mL) solvent mixture.

  • Add a catalytic amount of iodine (5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 50 °C and a power level of 300 W for the time specified in the data table (typically 1-2 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Ultrasound-Assisted Catalyst-Free Synthesis in Water

This protocol outlines a simple and environmentally friendly procedure for quinoxaline synthesis using ultrasound irradiation in water without any catalyst.[7][16]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Deionized water

  • Ultrasonic bath

  • Standard glassware

Procedure:

  • In a round-bottom flask, suspend the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in deionized water (5 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for the time indicated in the data table (typically 30-60 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid product with cold water and dry under vacuum.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization from ethanol if required.

Mechanochemical Solvent-Free and Catalyst-Free Synthesis

This protocol describes a rapid, solvent-free, and catalyst-free synthesis of quinoxalines using a mini cell homogenizer.[11][17]

Materials:

  • Aromatic 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Mini cell homogenizer or ball mill

  • Stainless steel balls

  • Polypropylene vials

Procedure:

  • Place the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and stainless steel balls into a polypropylene vial.

  • Seal the vial and place it in the mini cell homogenizer.

  • Agitate the mixture at a high speed (e.g., 4000 rpm) for a short duration (typically 1-3 minutes).

  • The reaction is typically complete within this timeframe, yielding the product in a highly pure form.

  • As the reaction goes to completion and the only byproduct is water, a work-up or further purification is often unnecessary.

Visualizing Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the overarching benefits of green chemistry in quinoxaline synthesis.

Green_Chemistry_Advantages cluster_0 Traditional Synthesis cluster_1 Green Chemistry Approaches Traditional Traditional Methods HazardousSolvents Hazardous Solvents Traditional->HazardousSolvents HighEnergy High Energy Consumption Traditional->HighEnergy ToxicReagents Toxic Reagents/Catalysts Traditional->ToxicReagents Waste Significant Waste Traditional->Waste Green Green Synthesis GreenSolvents Green Solvents (Water, Ethanol) Green->GreenSolvents EnergyEfficient Energy Efficient (MW, US) Green->EnergyEfficient BenignCatalysts Benign/No Catalysts Green->BenignCatalysts ReducedWaste Reduced Waste (High Atom Economy) Green->ReducedWaste

Advantages of Green Chemistry in Quinoxaline Synthesis.

Experimental_Workflows cluster_MW Microwave-Assisted Synthesis cluster_US Ultrasound-Assisted Synthesis cluster_Mech Mechanochemical Synthesis MW_Start Mix Reactants, Solvent, & Catalyst MW_React Microwave Irradiation (1-2 min, 50°C) MW_Start->MW_React MW_Workup Extraction & Washing MW_React->MW_Workup MW_End Purified Quinoxaline MW_Workup->MW_End US_Start Suspend Reactants in Water US_React Ultrasonication (30-60 min, RT) US_Start->US_React US_Workup Filtration & Washing US_React->US_Workup US_End Pure Quinoxaline US_Workup->US_End Mech_Start Combine Reactants & Grinding Media Mech_React High-Speed Agitation (1-3 min, RT) Mech_Start->Mech_React Mech_End Pure Quinoxaline (No Workup) Mech_React->Mech_End

Experimental Workflows for Green Quinoxaline Synthesis.

References

Application Notes and Protocols: In Vitro Testing of 2-Chloroquinoxaline-6-sulfonamide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vitro testing of 2-Chloroquinoxaline-6-sulfonamide (CQS), a compound with demonstrated antineoplastic properties. CQS has been shown to inhibit tumor cell growth through the poisoning of topoisomerase II alpha and topoisomerase II beta, leading to DNA double-strand breaks and subsequent apoptosis.[1] This document outlines the core mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed protocols for the evaluation of CQS against various cancer cell lines. The included diagrams visualize the experimental workflow and the proposed signaling pathway.

Mechanism of Action

This compound is a chlorinated heterocyclic sulfanilamide that exhibits potential antineoplastic and immunosuppressive activities.[1] Its primary mechanism of action involves the inhibition of topoisomerase IIα and topoisomerase IIβ.[1][2][3] This inhibition prevents the re-ligation of DNA strands, resulting in the accumulation of double-strand breaks. The resulting DNA damage triggers cell cycle arrest, primarily in the G0/G1 phase, and ultimately leads to apoptosis.[1][2][4] Unlike some structurally similar sulfonamides, CQS's cytotoxic effects do not appear to be mediated by the inhibition of folate metabolism.[4][5]

CQS_Mechanism_of_Action CQS 2-Chloroquinoxaline- 6-sulfonamide (CQS) TopoII Topoisomerase II (α and β) CQS->TopoII Inhibits DNAReligation DNA Re-ligation CQS->DNAReligation Prevents TopoII->DNAReligation Mediates DSBs DNA Double-Strand Breaks DNAReligation->DSBs Leads to G0G1Arrest G0/G1 Cell Cycle Arrest DSBs->G0G1Arrest Apoptosis Apoptosis G0G1Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound.

Data Presentation

The following table summarizes the in vitro activity of this compound and related quinoxaline derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound (CQS) B16Murine Melanoma1.8 µM[3]
Quinoxaline DerivativeHCT-116Colon Cancer1.9 µg/mL[6]
Quinoxaline DerivativeMCF-7Breast Cancer2.3 µg/mL[6]
Various SulfonamidesMDA-MB-468Breast Cancer< 30 µM[7]
Various SulfonamidesMCF-7Breast Cancer< 128 µM[7]
Various SulfonamidesHeLaCervical Cancer< 360 µM[7]

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CQS on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, MCF-7, MDA-MB-468)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (CQS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of CQS in DMSO. Create serial dilutions of CQS in complete growth medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the CQS dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of CQS on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (CQS)

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with CQS at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow start Start: Cancer Cell Line Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with This compound seed->treat incubate Incubate for Specified Time treat->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay data_analysis Data Acquisition and Analysis viability_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 cell_dist Analyze Cell Cycle Distribution data_analysis->cell_dist apop_quant Quantify Apoptotic Cells data_analysis->apop_quant end End: Report Findings ic50->end cell_dist->end apop_quant->end

Caption: General experimental workflow for in vitro testing of CQS.

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action targeting topoisomerase II. The provided protocols offer a framework for the systematic in vitro evaluation of its efficacy and cellular effects. Further investigations into a broader range of cancer cell lines and detailed molecular pathway analysis are warranted to fully elucidate its therapeutic potential.

References

Regioselective Synthesis of 1,2,4-Triazolo[4,3-a]quinoxalines with a Sulfonamide Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, antidiabetic, and anti-Alzheimer's agents.[1][2]

Introduction

The 1,2,4-triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic system known to exhibit a wide range of biological activities.[1][3] The incorporation of a sulfonamide group can further enhance the therapeutic potential of these molecules.[4] This guide focuses on a regioselective synthetic approach that allows for the controlled placement of the sulfonamide group, a critical aspect for structure-activity relationship (SAR) studies and the development of potent and selective drug candidates.

The synthetic strategy involves the initial synthesis of sulfonamide-substituted quinoxaline precursors, followed by the construction of the fused triazole ring. The regioselectivity is achieved by utilizing specific isomers of hydrazino-sulfonamide quinoxaline derivatives as key intermediates.

Experimental Workflow

The overall synthetic strategy for the regioselective synthesis of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety is depicted in the workflow diagram below.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Triazole Ring Formation (Regioselective) cluster_3 Final Products A 2,3-Dichloroquinoxaline E 2-Chloro-3-hydrazinylquinoxaline A->E Hydrazine Hydrate Ethanol, rt B Hydrazine Hydrate C Amine (e.g., Pyrrolidine) F Quinoxaline-6-sulfonyl chloride C->F Chlorosulfonic Acid D Chlorosulfonic Acid G 6-(Pyrrolidin-1-ylsulfonyl)quinoxaline F->G Amine H 2-Hydrazino-6-(pyrrolidin-1-ylsulfonyl)quinoxaline G->H Hydrazine Hydrate I 3-Hydrazino-6-(pyrrolidin-1-ylsulfonyl)quinoxaline G->I Hydrazine Hydrate J Reaction with Orthoesters or Aldehydes H->J I->J K 1,2,4-Triazolo[4,3-a]quinoxaline-7-sulfonamides J->K L 1,2,4-Triazolo[4,3-a]quinoxaline-8-sulfonamides J->L

Caption: General workflow for the regioselective synthesis of sulfonamide-containing 1,2,4-triazolo[4,3-a]quinoxalines.

Key Experimental Protocols

The following protocols are generalized procedures based on established synthetic methods.[1][2] Researchers should adapt these protocols based on the specific substrates and desired final products.

Protocol 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline

This protocol describes the synthesis of a key intermediate for the formation of the triazole ring.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline in ethanol at room temperature.

  • Addition of Reagent: Add hydrazine hydrate dropwise to the solution while stirring.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for 18-24 hours.[1]

  • Work-up: The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-chloro-3-hydrazinylquinoxaline. This intermediate can often be used in the next step without further purification.

Protocol 2: Regioselective Synthesis of Hydrazino-sulfonamide Quinoxaline Isomers

This protocol is crucial for achieving the desired regioselectivity of the final products.

  • Synthesis of Quinoxaline-sulfonyl chloride: This can be achieved through the chlorosulfonation of a suitable quinoxaline precursor.

  • Synthesis of Quinoxaline-sulfonamide: React the quinoxaline-sulfonyl chloride with the desired amine (e.g., pyrrolidine) to form the sulfonamide.

  • Hydrazinolysis: The resulting quinoxaline-sulfonamide is then reacted with hydrazine hydrate. This step can yield a mixture of 2- and 3-hydrazino isomers, which can be separated by chromatography to ensure the regioselectivity of the subsequent cyclization. The specific reaction conditions will influence the isomeric ratio.

Protocol 3: Synthesis of 1,2,4-Triazolo[4,3-a]quinoxalines containing a Sulfonamide Moiety

This protocol describes the final cyclization step to form the triazole ring.

  • Reaction Setup: A mixture of the appropriate hydrazino-sulfonamide quinoxaline isomer (from Protocol 2) and an orthoester (e.g., triethyl orthoformate) or an aldehyde is prepared in a suitable solvent such as dimethylformamide (DMF) or an appropriate carboxylic acid.[1]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. In some cases, an oxidizing agent like chloranil may be used to facilitate the cyclization.[1]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety.

Table 1: Reaction Yields of Key Intermediates and Final Products

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
2-Chloro-3-hydrazinylquinoxaline2,3-DichloroquinoxalineHydrazine hydrate, Ethanol, rt, 18h70[1]
4-Chloro-[1][3][5]triazolo[4,3-a]quinoxalines2-Chloro-3-hydrazinylquinoxalineTriethyl orthoformate/carboxylic acid, reflux, 8h47-86[1]
1,2,4-Triazolo[4,3-a]quinoxaline-7-sulfonamide derivatives2-Hydrazino-6-(pyrrolidin-1-ylsulfonyl)quinoxalineVarious aldehydes/orthoesters, DMF, refluxVaries[2]
1,2,4-Triazolo[4,3-a]quinoxaline-8-sulfonamide derivatives3-Hydrazino-6-(pyrrolidin-1-ylsulfonyl)quinoxalineVarious aldehydes/orthoesters, DMF, refluxVaries[2]

Table 2: Biological Activity of Representative Compounds

Compound IDTarget Enzyme/Cell LineActivity/Inhibitory PercentageReference
10a α-Amylase64.70 ± 0.02%[2]
10a α-Glucosidase75.36 ± 0.01%[2]
11b Acetylcholinesterase44.78 ± 0.01%[2]
16a A375 Melanoma Cell LineEC50 = 3158 nM[1]
16b A375 Melanoma Cell LineEC50 = 3527 nM[1]
17a A375 Melanoma Cell LineEC50 = 365 nM[1]

Biological Activity and Signaling Pathways

The synthesized 1,2,4-triazolo[4,3-a]quinoxaline sulfonamides have been evaluated for various biological activities. For instance, certain derivatives have shown inhibitory activity against enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, suggesting their potential in the management of diabetes and Alzheimer's disease.[2] Other analogs have demonstrated cytotoxic effects against cancer cell lines, such as melanoma.[1] The mechanism of action for their anticancer effects may involve DNA intercalation.[5]

The following diagram illustrates a general workflow for screening the biological activity of the synthesized compounds.

Biological_Activity_Screening cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Lead Compound Identification A Synthesized 1,2,4-Triazolo[4,3-a]quinoxaline Sulfonamide Derivatives B Enzyme Inhibition Assays (e.g., α-amylase, α-glucosidase, AChE) A->B C Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) A->C D Antimicrobial Assays A->D E Determination of IC50/EC50 Values B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Potent and Selective Hits F->G

Caption: A generalized workflow for the biological evaluation of synthesized compounds.

Conclusion

The regioselective synthesis of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety provides a valuable platform for the discovery of new therapeutic agents. The detailed protocols and compiled data in this document are intended to facilitate further research and development in this promising area of medicinal chemistry. The ability to control the position of the sulfonamide group is paramount for optimizing the pharmacological profile of these compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for quinoxaline sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of quinoxaline sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxaline sulfonyl chloride?

A1: The most prevalent method is the electrophilic substitution reaction of a quinoxaline derivative with chlorosulfonic acid.[1][2] This approach directly introduces the sulfonyl chloride group onto the quinoxaline ring.

Q2: What are the typical reagents and solvents used in this synthesis?

A2: The key reagent is chlorosulfonic acid, which acts as both the solvent and the sulfonating agent.[2] The starting material is a substituted or unsubstituted quinoxaline. The reaction is typically quenched by pouring the reaction mixture into ice water.[2]

Q3: What is the expected yield for quinoxaline sulfonyl chloride synthesis?

A3: Yields can vary depending on the specific quinoxaline substrate and reaction conditions. Reported yields for different quinoxaline sulfonyl chlorides range from 76% to 88%.[1] For instance, the synthesis of 2,3-diphenylquinoxaline-7-sulfonyl chloride has been reported with a yield of 76%, while quinoxaline-6-sulfonyl chloride has been synthesized with a yield of 88%.[1]

Q4: How can I purify the final quinoxaline sulfonyl chloride product?

A4: Purification is often achieved by recrystallization from a suitable solvent, such as benzene or ethanol.[2][3] It is crucial to ensure the crude product is dry before recrystallization, as the presence of water can lead to decomposition upon heating.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction: The reaction time may be too short, or the temperature may be too low. 2. Decomposition of product: The reaction mixture may have been heated for too long or at too high a temperature. Also, the presence of water during the reaction or workup can hydrolyze the sulfonyl chloride.[3] 3. Poor quality starting materials: The quinoxaline starting material may be impure, or the chlorosulfonic acid may be old or decomposed.1. Optimize reaction conditions: Increase the reaction time or gradually increase the temperature, monitoring the reaction progress by TLC. 2. Control temperature and moisture: Maintain the recommended reaction temperature and ensure all glassware is dry. During workup, pour the reaction mixture into ice-cold water to minimize hydrolysis.[2] 3. Use high-purity reagents: Ensure the quinoxaline starting material is pure and use freshly opened or properly stored chlorosulfonic acid.
Formation of Multiple Products/Impurities 1. Side reactions: Over-sulfonation or sulfonation at different positions on the quinoxaline ring can occur. 2. Hydrolysis of the sulfonyl chloride: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid during workup.1. Control stoichiometry and temperature: Use the appropriate molar ratio of chlorosulfonic acid to the quinoxaline substrate. Running the reaction at a lower temperature can increase selectivity. 2. Minimize contact with water: Perform the aqueous workup quickly and at a low temperature. Extract the product into an organic solvent promptly.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous layer: The product may have some water solubility, leading to losses during extraction. 2. Oily product instead of solid: The product may not crystallize easily.1. Use a suitable extraction solvent: Employ a non-polar organic solvent for extraction and perform multiple extractions to maximize recovery. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If the product remains an oil, purification by column chromatography may be necessary.

Quantitative Data Summary

Starting MaterialProductReagentsReaction ConditionsYieldReference
2,3-Diphenylquinoxaline2,3-Diphenylquinoxaline-7-sulfonyl chlorideChlorosulfonic acidIce-cold conditions, then room temperature76%[1]
2,3-QuinoxalinedioneQuinoxaline-6-sulfonyl chlorideChlorosulfonic acidNot specified88%[1]
2-(4-Methoxyphenyl)-quinoxaline2-Methoxy-5-quinoxalin-2-yl-benzenesulfonyl chlorideChlorosulfonic acidNot specified85%[1][4]

Experimental Protocols

Synthesis of 2,3-Diphenylquinoxaline-7-sulfonyl chloride [2]

  • In a fume hood, carefully add 0.01 moles of 2,3-diphenylquinoxaline to an excess of chlorosulfonic acid under ice-cold conditions with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • The solid sulfonyl chloride product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the crude product thoroughly.

  • Recrystallize the dried product from a suitable solvent like ethanol or benzene to obtain the purified 2,3-diphenylquinoxaline-7-sulfonyl chloride.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Add 2,3-diphenylquinoxaline to chlorosulfonic acid B Stir at ice-cold temperature A->B C Warm to room temperature B->C D Pour into ice water C->D E Filter the precipitate D->E F Wash with cold water E->F G Dry the crude product F->G H Recrystallize from ethanol G->H I Obtain pure product H->I

Caption: Experimental workflow for the synthesis of quinoxaline sulfonyl chloride.

troubleshooting_guide start Low or No Yield cause1 Incomplete Reaction? start->cause1 cause2 Product Decomposition? start->cause2 cause3 Poor Reagent Quality? start->cause3 solution1a Increase reaction time cause1->solution1a Yes solution1b Increase temperature cause1->solution1b Yes solution2a Control temperature strictly cause2->solution2a Yes solution2b Ensure anhydrous conditions cause2->solution2b Yes solution3 Use pure starting materials and fresh reagents cause3->solution3 Yes

Caption: Troubleshooting decision tree for low yield in quinoxaline sulfonyl chloride synthesis.

References

Common side reactions in the synthesis of 2-Chloroquinoxaline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroquinoxaline-6-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q1: My reaction to form this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the intermediates and the reaction conditions. A common synthetic route involves the chlorosulfonation of 2-chloroquinoxaline to form 2-chloroquinoxaline-6-sulfonyl chloride, followed by amination.

Potential Causes and Solutions:

  • Incomplete Chlorosulfonation: The initial chlorosulfonation of 2-chloroquinoxaline may be incomplete.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Reagent Stoichiometry: An excess of chlorosulfonic acid is often used to drive the reaction to completion. Consider a modest increase in the equivalents of the chlorosulfonating agent.

  • Hydrolysis of 2-chloroquinoxaline-6-sulfonyl chloride: The sulfonyl chloride intermediate is highly susceptible to hydrolysis by moisture.

    • Troubleshooting:

      • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the synthesis, especially during the formation and handling of the sulfonyl chloride intermediate. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions of the Chloro Group: The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution, which can lead to the formation of byproducts.

    • Troubleshooting:

      • Temperature Control: Carry out the amination step at a controlled, and likely low, temperature to minimize unwanted side reactions at the 2-position.

  • Suboptimal pH during Amination: The pH of the reaction mixture during the amination of 2-chloroquinoxaline-6-sulfonyl chloride is crucial.

    • Troubleshooting:

      • Base Selection and Stoichiometry: Use a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. The amount of base should be carefully controlled to avoid promoting side reactions.

Problem 2: Difficulty in Purifying the Final Product

Q2: I am observing multiple spots on the TLC of my crude this compound, and purification by column chromatography is proving difficult. What are the likely impurities and how can I improve the purification process?

A2: The presence of multiple impurities is a common challenge in the synthesis of functionalized quinoxalines.

Likely Impurities:

  • Unreacted Starting Material: Incomplete conversion of 2-chloroquinoxaline.

  • Hydrolyzed Sulfonyl Chloride: Formation of 2-chloroquinoxaline-6-sulfonic acid.

  • Disubstituted Products: Reaction at the 2-chloro position.

  • Over-sulfonated or Isomeric Products: Depending on the starting material for chlorosulfonation.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product and removing minor impurities. Experiment with different solvent systems. A review of related syntheses suggests that dimethylformamide (DMF) or ethanol could be suitable solvents for recrystallization.[1]

  • Column Chromatography:

    • Solvent System Optimization: A systematic approach to optimizing the eluent system for column chromatography is essential. Start with a non-polar solvent and gradually increase the polarity.

    • Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Aqueous Work-up: A carefully designed aqueous work-up can help remove some impurities. For example, a mild basic wash could remove the sulfonic acid byproduct.

Frequently Asked Questions (FAQs)

Q3: What is a common synthetic route for this compound?

A3: A prevalent method for synthesizing quinoxaline sulfonamides involves a two-step process. The first step is the chlorosulfonation of a suitable quinoxaline precursor. The second step is the reaction of the resulting quinoxaline sulfonyl chloride with an amine.[2][3] For this compound, a plausible route would be the chlorosulfonation of 2-chloroquinoxaline, followed by amination with ammonia or an ammonia equivalent.

Q4: What are the key reactive intermediates I should be cautious about?

A4: The primary reactive intermediate to handle with care is 2-chloroquinoxaline-6-sulfonyl chloride . This compound is highly reactive and sensitive to moisture, which can lead to its hydrolysis to the corresponding sulfonic acid, reducing the overall yield of the desired sulfonamide.[2]

Q5: Are there any known side reactions involving the 2-chloro position?

A5: Yes, the chlorine atom at the 2-position of the quinoxaline ring is activated towards nucleophilic substitution, especially when an electron-withdrawing group like a sulfonamide is present at the 6-position.[4] This can lead to the formation of disubstituted byproducts if the nucleophile used for amination also attacks this site. Controlling the reaction temperature and stoichiometry is critical to minimize this side reaction.

Experimental Protocols (Generalized from Analogous Syntheses)

Please note: The following are generalized protocols based on the synthesis of structurally related quinoxaline sulfonamides. Optimization for the specific synthesis of this compound will be necessary.

Experiment 1: Synthesis of 2,3-dichloroquinoxaline-6-morpholinyl sulphonamide (Analogous Compound) [1]

ParameterValue
Starting Material2,3-dihydroxyquinoxaline-6-sulphonyl-chloride
ReagentsMorpholine, Pyridine, Ether, PCl₅, POCl₃
Key Steps1. Sulfonamide formation with morpholine. 2. Chlorination with PCl₅/POCl₃.
PurificationRecrystallization from dimethylformamide.

Experiment 2: General Synthesis of Quinoxaline Sulfonamides [2]

ParameterValue
Starting MaterialSubstituted Quinoxaline
ReagentsChlorosulfonic acid, Substituted amine, Base
Key Steps1. Chlorosulfonation of the quinoxaline ring. 2. Amination of the resulting sulfonyl chloride.
ConditionsAnhydrous conditions are crucial.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination cluster_purification Purification start 2-Chloroquinoxaline intermediate 2-Chloroquinoxaline-6-sulfonyl chloride start->intermediate reagent1 Chlorosulfonic Acid reagent1->intermediate product This compound intermediate->product reagent2 Ammonia Source (e.g., NH₄OH) reagent2->product purification Recrystallization or Column Chromatography product->purification

Caption: Synthetic workflow for this compound.

side_reactions main_reactant 2-Chloroquinoxaline-6-sulfonyl chloride hydrolysis_product 2-Chloroquinoxaline-6-sulfonic acid main_reactant->hydrolysis_product  H₂O disubstitution_product Disubstituted Quinoxaline (at 2-position) main_reactant->disubstitution_product  Nucleophile  (e.g., excess amine)

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of 2-Chloroquinoxaline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloroquinoxaline-6-sulfonamide. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of crude this compound.

Question 1: After synthesis, my crude product is a dark, oily residue instead of a solid. How should I proceed with purification?

Answer:

An oily crude product suggests the presence of significant impurities, residual solvent, or byproducts that depress the melting point. Here is a step-by-step approach to handle this issue:

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, THF) are thoroughly removed under high vacuum. Co-evaporation with a high-boiling point, non-polar solvent like toluene can sometimes help remove stubborn residual solvents.

  • Aqueous Work-up: If not already performed, a standard aqueous work-up can remove inorganic salts and water-soluble impurities. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Trituration: Attempt to induce solidification by trituration. This involves adding a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes). Stir the mixture vigorously. The product may precipitate as a solid, which can then be collected by filtration.

  • Column Chromatography: If trituration fails, column chromatography is the recommended next step. The oily nature of the crude product necessitates a dry-loading technique. Adsorb the crude oil onto a small amount of silica gel and then load the dried silica onto the column.

Question 2: I am seeing multiple spots on the TLC of my crude this compound. What are the likely impurities?

Answer:

The impurities in your crude product will largely depend on the synthetic route employed. A common route is the chlorosulfonation of 2-chloroquinoxaline followed by amination. Potential impurities include:

  • Unreacted Starting Material: 2-chloroquinoxaline.

  • Isomeric Products: Sulfonation at other positions on the quinoxaline ring (e.g., 2-Chloroquinoxaline-5-sulfonamide or 2-Chloroquinoxaline-8-sulfonamide).

  • Di-sulfonated Byproducts: 2-Chloroquinoxaline-x,y-disulfonamide.

  • Hydrolyzed Intermediates: 2-Chloroquinoxaline-6-sulfonic acid, formed from the hydrolysis of the intermediate sulfonyl chloride.

  • Unreacted Intermediate: 2-Chloroquinoxaline-6-sulfonyl chloride.

A representative TLC plate might show the product with an Rf value between that of the less polar starting material and the more polar sulfonic acid impurity.

Question 3: My column chromatography purification is not giving good separation. The fractions are all mixtures of my product and an impurity. What can I do?

Answer:

Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. If your product and impurity are co-eluting, the polarity of your solvent system may not be optimal.

    • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).

    • If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Consider using a different solvent system altogether. For example, a dichloromethane/methanol gradient can sometimes provide better separation for polar compounds.

  • Use a Shallow Gradient: A steep gradient can lead to poor resolution. Employ a slow, shallow gradient of the more polar solvent.

  • Column Packing and Dimensions: Ensure the column is packed properly to avoid channeling. A longer, narrower column will generally provide better separation than a short, wide one.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. Ensure the sample is loaded in a concentrated band at the top of the column.

Question 4: I have a solid product after initial purification, but the purity is only around 90% by HPLC. How can I improve the purity to >98%?

Answer:

For increasing purity from ~90% to >98%, recrystallization is often the most effective method.

  • Solvent Selection: The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

    • Good single solvents to screen include ethanol, isopropanol, and acetonitrile.

    • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or water) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.

  • Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. It is often beneficial to let the solution cool to room temperature slowly and then place it in a refrigerator or freezer to maximize recovery.

  • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

If recrystallization fails to achieve the desired purity, a second pass through a chromatography column with a very shallow gradient or preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for column chromatography of crude this compound?

A1: A typical protocol is as follows:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The optimal gradient should be determined by TLC analysis of the crude mixture.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.

  • Elution: Elute the column with the solvent gradient, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q2: What are suitable recrystallization solvents for this compound?

A2: Based on the structure, good starting points for recrystallization solvent screening are:

  • Single Solvents: Ethanol, isopropanol, acetonitrile.[1]

  • Solvent Pairs:

    • Ethyl acetate / Hexanes

    • Acetone / Hexanes

    • Dichloromethane / Hexanes

    • Methanol / Water

The choice of solvent will depend on the specific impurities present in the crude material.

Q3: How can I monitor the purity of my this compound during purification?

A3: The purity can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the presence of impurities by observing unexpected signals.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Throughput
Recrystallization (Ethanol)85%97%75%High
Column Chromatography85%>98%60%Low
Preparative HPLC95%>99%40%Very Low

Note: These are representative values and can vary depending on the quality of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound

  • Prepare the Column: Slurry pack a glass column with silica gel in 10% ethyl acetate in hexanes.

  • Prepare the Sample: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane. Add 2-3 g of silica gel and concentrate the mixture to a free-flowing powder using a rotary evaporator.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elute the Column: Begin elution with 10% ethyl acetate in hexanes. Gradually increase the concentration of ethyl acetate in 5% increments. Collect fractions of approximately 20 mL.

  • Monitor Fractions: Analyze the collected fractions by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent and visualizing under UV light).

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound

  • Dissolve the Crude Product: In a flask, add 1.0 g of partially purified this compound to 20 mL of ethanol. Heat the mixture to boiling with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cool the Solution: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: Place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the collected crystals with a small amount of cold ethanol.

  • Dry the Product: Dry the purified crystals in a vacuum oven to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product trituration Trituration start->trituration If oily column_chromatography Column Chromatography start->column_chromatography If solid with multiple impurities trituration->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization If purity <98% tlc TLC Analysis column_chromatography->tlc Fraction monitoring hplc HPLC Analysis recrystallization->hplc Purity check hplc->recrystallization Purity <98% final_product Pure Product (>98%) hplc->final_product Purity >98% troubleshooting_logic start Crude Product oily Is the product oily? start->oily solid Is the product solid? oily->solid No triturate Triturate with non-polar solvent oily->triturate Yes tlc_check Check TLC for multiple spots solid->tlc_check Yes column Perform Column Chromatography triturate->column hplc_check Check purity by HPLC column->hplc_check tlc_check->column Multiple spots recrystallize Recrystallize tlc_check->recrystallize One major spot recrystallize->hplc_check pure Pure Product hplc_check->pure >98% impure Re-purify hplc_check->impure <98%

References

Troubleshooting low bioactivity in synthesized quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized quinoxaline derivatives, particularly in addressing issues of low bioactivity.

Frequently Asked Questions (FAQs)

Q1: My synthesized quinoxaline derivative shows low or no bioactivity. What are the common initial steps to troubleshoot this?

A1: When encountering low bioactivity, a systematic check of both the compound and the experimental setup is crucial. Initially, you should:

  • Confirm Compound Identity and Purity: Re-verify the chemical structure and purity of your synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC. Impurities or a misidentified compound are common sources of inactivity.

  • Assess Compound Solubility: Poor solubility of the compound in the assay medium can drastically limit its effective concentration and, therefore, its bioactivity. Observe for any precipitation during the experiment.

  • Review Literature and Structure-Activity Relationships (SAR): Compare the structure of your derivative with known active and inactive quinoxaline analogues. Minor structural changes can lead to significant differences in biological activity.[1][2] For instance, the replacement of an electron-releasing group with an electron-withdrawing group can decrease activity in some cases.[2]

Q2: Could the choice of substituents on the quinoxaline ring be the reason for low bioactivity?

A2: Absolutely. The nature and position of substituents on the quinoxaline scaffold play a critical role in its biological activity. Structure-activity relationship (SAR) studies have shown that:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can significantly influence bioactivity. For example, in some anticancer quinoxaline derivatives, replacing an electron-releasing group like -OCH3 with an electron-withdrawing group like -Cl has been shown to decrease activity.[2]

  • Steric Hindrance: Bulky substituents can hinder the molecule's ability to bind to its target protein.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its intracellular target.

Q3: How can I be sure that my experimental assay is performing correctly?

A3: To validate your assay's performance, it is essential to include proper controls:

  • Positive Control: Use a known active compound (a reference drug or a previously synthesized active quinoxaline derivative) to ensure the assay can detect a positive signal.

  • Negative Control: This should be a vehicle control (the solvent used to dissolve your compound, e.g., DMSO) to establish the baseline response of the cells or organism.

  • Blank Control: This contains only the assay medium and reagents to check for background interference.

If the positive control does not show the expected activity, it is a strong indication of a problem with the assay itself.

Troubleshooting Low Bioactivity

This section provides a step-by-step guide to diagnosing and resolving common issues leading to low bioactivity in your quinoxaline derivatives.

Problem 1: Confirmed Pure Compound, Still Inactive

If you have confirmed the identity and purity of your compound, but it still lacks the expected activity, consider the following:

  • Solubility Issues:

    • Observation: Visually inspect the wells of your assay plate under a microscope. Do you see any precipitate?

    • Solution:

      • Determine the solubility of your compound in the assay medium.

      • If solubility is low, consider using a co-solvent (ensure the final concentration is not toxic to the cells) or preparing a fresh stock solution at a lower concentration.

      • For some compounds, formulation strategies like encapsulation in nanoparticles or liposomes can improve solubility and bioavailability.

  • Compound Stability:

    • Observation: Is it possible your compound is degrading in the assay medium over the incubation period?

    • Solution: Assess the stability of your compound under the assay conditions (e.g., using HPLC-MS analysis of the medium at different time points). If the compound is unstable, you may need to shorten the incubation time or modify the assay protocol.

  • Inappropriate Assay Target:

    • Observation: Are you testing against the most relevant biological target?

    • Solution: Review the literature to confirm that the chosen cell line or target protein is appropriate for the expected mechanism of action of your quinoxaline derivative. Quinoxaline derivatives are known to target various pathways, including the PI3K/mTOR and NF-κB signaling pathways.

Problem 2: Inconsistent or Non-Reproducible Bioactivity Results

Inconsistent results can be frustrating. Here’s a checklist to help identify the source of the variability:

  • Cell-Based Assay Variability:

    • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

    • Seeding Density: Inconsistent cell seeding can lead to variable results. Optimize and strictly control the cell density in your assays.

    • Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed and at the correct temperature before use.

  • Pipetting and Handling Errors:

    • Technique: Use calibrated pipettes and practice consistent pipetting techniques to minimize well-to-well and plate-to-plate variability.

    • Edge Effects: Be aware of the "edge effect" in microplates, where wells on the perimeter can behave differently. Consider not using the outer wells for critical measurements.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low bioactivity.

Troubleshooting_Workflow start Low Bioactivity Observed check_compound Step 1: Verify Compound Identity & Purity start->check_compound check_solubility Step 2: Assess Compound Solubility check_compound->check_solubility review_sar Step 3: Review SAR & Literature check_solubility->review_sar check_assay Step 4: Validate Assay Performance review_sar->check_assay positive_control_ok Positive Control OK? check_assay->positive_control_ok troubleshoot_assay Troubleshoot Assay: - Reagents - Cell Health - Protocol positive_control_ok->troubleshoot_assay No compound_issue Potential Compound Issue: - Inherent inactivity - Poor bioavailability - Degradation positive_control_ok->compound_issue Yes troubleshoot_assay->check_assay modify_compound Modify Compound Based on SAR compound_issue->modify_compound end Bioactivity Issue Resolved modify_compound->end PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K inhibit Quinoxaline->mTORC1 inhibit NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activate IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB IKK->NFkB_active releases NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->IKK inhibit Bioactivity_Screening_Workflow start Synthesized Quinoxaline Derivative purification Purification & Characterization (HPLC, NMR, MS) start->purification stock_prep Stock Solution Preparation (e.g., in DMSO) purification->stock_prep primary_screen Primary Bioactivity Screening (e.g., MTT or MIC at a single high concentration) stock_prep->primary_screen active Active? primary_screen->active dose_response Dose-Response & IC50/MIC Determination active->dose_response Yes inactive Inactive: Review SAR, Modify Structure, or Archive active->inactive No secondary_assay Secondary/Mechanism of Action Assays dose_response->secondary_assay end Lead Candidate secondary_assay->end

References

Technical Support Center: Overcoming Solubility Challenges of 2-Chloroquinoxaline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2-Chloroquinoxaline-6-sulfonamide in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

The low aqueous solubility of this compound is likely attributed to its chemical structure. The quinoxaline ring is a bicyclic aromatic system, which is inherently hydrophobic. The presence of a chloro- group further increases its lipophilicity. While the sulfonamide group can contribute to some hydrogen bonding, the overall molecular structure is dominated by nonpolar characteristics, leading to limited interaction with water molecules.

Q2: I am observing precipitation of my this compound compound when I add my aqueous buffer. What should I do?

Precipitation upon addition of an aqueous buffer is a common issue for poorly soluble compounds. Here are a few immediate troubleshooting steps:

  • Verify the final concentration: Ensure that the final concentration of the compound in your solution does not exceed its solubility limit in the final solvent mixture.

  • Check the pH of the final solution: The solubility of compounds with ionizable groups, like the sulfonamide in this compound, can be highly pH-dependent.

  • Consider the buffer composition: Certain buffer salts can interact with the compound and reduce its solubility (the "salting-out" effect).

  • Control the rate of addition: Adding the aqueous buffer slowly while vortexing or sonicating can sometimes prevent immediate precipitation.

Q3: Can I use organic solvents to dissolve this compound?

Yes, organic solvents are often a good starting point for dissolving hydrophobic compounds like this compound. Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used.[1] However, for many biological experiments, the concentration of these organic solvents needs to be kept low (typically <1% and often <0.1%) to avoid cellular toxicity.[1] Therefore, a common strategy is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.

Q4: How can I improve the aqueous solubility of this compound for my experiments?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[2][3][4] The most common and accessible methods for a research setting include:

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[5][6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[7][8][9][10][11][12]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution After Dilution from an Organic Stock

This is a frequent problem when diluting a concentrated stock solution in an organic solvent into an aqueous medium.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

  • Optimize the Dilution Method:

    • Add the organic stock solution to the aqueous medium dropwise while vigorously stirring or vortexing.

    • Pre-warm the aqueous medium (if the compound is heat-stable) to increase solubility.

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 20 can help to stabilize the compound in the aqueous phase and prevent precipitation.[1]

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a pre-mixed aqueous/organic co-solvent system.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of this compound in various solvents and conditions. Please note that these are example values and may not represent experimentally verified data.

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)
Water (pH 7.4)< 0.01
Phosphate Buffered Saline (PBS)< 0.01
Ethanol5 - 10
Dimethyl Sulfoxide (DMSO)> 50
Polyethylene Glycol 400 (PEG 400)15 - 25

Table 2: Example of pH-Dependent Aqueous Solubility

pHEstimated Solubility (mg/mL)
2.00.05
5.0< 0.01
7.4< 0.01
9.00.1 - 0.5
11.01 - 2

Table 3: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)

Co-solvent System (v/v)Estimated Solubility (mg/mL)
10% Ethanol in Water0.02 - 0.05
20% Ethanol in Water0.1 - 0.2
10% PEG 400 in Water0.05 - 0.1
20% PEG 400 in Water0.2 - 0.5
5% DMSO in Water0.1 - 0.3

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC for concentration measurement

Methodology:

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Tightly cap the vials and vortex for 1-2 minutes.

  • Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (if necessary) and measure the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the solubility as a function of pH.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol details the use of a co-solvent to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Water-miscible organic co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer and sonicator

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add a pre-weighed amount of this compound to a known volume of each co-solvent mixture to achieve the desired final concentration.

  • Vortex the samples vigorously for 2-3 minutes.

  • If the compound does not fully dissolve, sonicate the samples in a water bath for 10-15 minutes.

  • Visually inspect the samples for any undissolved particles. For quantitative analysis, follow steps 4-6 of Protocol 1.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a common laboratory-scale method for preparing a solid dispersion to improve the dissolution characteristics of this compound.[8]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A common organic solvent that dissolves both the compound and the carrier (e.g., ethanol, methanol, or a mixture thereof)

  • Rotary evaporator or a vacuum oven

  • Mortar and pestle

Methodology:

  • Determine the desired ratio of drug to carrier (e.g., 1:1, 1:5, 1:10 w/w).

  • Accurately weigh the this compound and the hydrophilic carrier.

  • Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Continue evaporation until a dry, solid film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (below the glass transition temperature of the carrier) for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion powder in a desiccator. The dissolution rate of this powder can then be compared to the pure drug.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis start Poorly Soluble This compound stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock solid_disp Solid Dispersion start->solid_disp Formulate with carrier ph_adjust pH Adjustment stock->ph_adjust Dilute in buffers cosolvent Co-solvent System stock->cosolvent Dilute in aqueous/organic mix dissolution Dissolution & Observation ph_adjust->dissolution cosolvent->dissolution solid_disp->dissolution quantify Quantify Solubility (HPLC/UV-Vis) dissolution->quantify end Optimized Soluble Formulation quantify->end

Caption: Experimental workflow for enhancing the solubility of this compound.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Compound Precipitates from Aqueous Solution cause1 Concentration > Solubility Limit start->cause1 cause2 Suboptimal pH start->cause2 cause3 Poor Mixing/ Rapid Dilution start->cause3 cause4 Incompatible Buffer start->cause4 sol1 Decrease Final Concentration cause1->sol1 sol2 Adjust pH of Medium cause2->sol2 sol3 Slow, Dropwise Addition with Vigorous Stirring cause3->sol3 sol4 Use Co-solvents or Surfactants cause3->sol4 sol5 Change Buffer System cause4->sol5

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Enhancing In Vivo Stability of Quinoxaline Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of quinoxaline sulfonamide compounds for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical development of quinoxaline sulfonamide derivatives.

Issue 1: Rapid clearance and low exposure of the compound in vivo.

  • Question: My quinoxaline sulfonamide compound shows good in vitro potency but has a very short half-life and low exposure in animal models. What could be the cause and how can I address it?

  • Answer: Rapid in vivo clearance is often due to extensive metabolism, primarily in the liver. Quinoxaline sulfonamides can undergo several metabolic transformations.

    • Metabolic "Soft Spots": The likely points of metabolic attack are unsubstituted aromatic rings and the quinoxaline core itself. Common metabolic pathways include oxidation by Cytochrome P450 (CYP) enzymes and acetylation of the sulfonamide group.[1][2]

    • Troubleshooting Steps:

      • Metabolite Identification: The first step is to identify the major metabolites of your compound. This can be achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by LC-MS/MS.

      • Structural Modification: Once the metabolic "soft spots" are identified, you can employ medicinal chemistry strategies to block these sites.

        • Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down CYP-mediated oxidation.[3]

        • Blocking Groups: Introducing sterically hindering groups or electron-withdrawing groups near the metabolic site can reduce its susceptibility to enzymatic attack.[4]

        • Scaffold Hopping: In some cases, replacing the quinoxaline core with a more metabolically stable heterocyclic system, such as a benzothiazole, may be necessary if the core itself is the primary site of metabolism.[1]

Issue 2: Poor and variable oral bioavailability.

  • Question: I am observing low and inconsistent oral bioavailability with my quinoxaline sulfonamide compound. What are the potential reasons and solutions?

  • Answer: Poor oral bioavailability can stem from several factors, including poor solubility, extensive first-pass metabolism, and efflux by transporters.

    • Solubility: Many quinoxaline sulfonamide derivatives are poorly soluble in aqueous media, which limits their dissolution and absorption in the gastrointestinal tract.

    • First-Pass Metabolism: As discussed in Issue 1, extensive metabolism in the liver before the compound reaches systemic circulation can significantly reduce bioavailability.

    • Troubleshooting Steps:

      • Physicochemical Characterization: Assess the aqueous solubility and permeability of your compound.

      • Formulation Strategies:

        • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5]

        • Amorphous Solid Dispersions: Formulating the compound with a polymer to create an amorphous solid dispersion can improve solubility and dissolution rates.[5]

        • Excipient Use: Incorporating solubilizing agents, such as surfactants or cyclodextrins, in the formulation can enhance solubility.[5]

      • Prodrug Approach: A prodrug strategy can be employed to temporarily mask functionalities that limit absorption and then release the active compound in vivo.

Issue 3: Chemical instability of the compound in formulation or under physiological conditions.

  • Question: My compound appears to be degrading in the formulation or at physiological pH. How can I investigate and improve its chemical stability?

  • Answer: Quinoxaline sulfonamides can be susceptible to hydrolysis, particularly at acidic or basic pH.[6]

    • Troubleshooting Steps:

      • pH Stability Profile: Determine the stability of your compound across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions in the gastrointestinal tract and blood.

      • Forced Degradation Studies: Expose the compound to stress conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation pathways and degradation products.

      • Formulation Optimization:

        • pH Adjustment: Use buffering agents to maintain the pH of the formulation at a level where the compound is most stable.[5]

        • Excipient Selection: Choose excipients that are compatible with your compound and do not accelerate its degradation.

        • Lyophilization: For compounds that are unstable in solution, freeze-drying (lyophilization) can provide a stable solid dosage form.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary metabolic pathways for quinoxaline sulfonamides?

    • A1: The primary metabolic pathways include N-acetylation of the sulfonamide group and oxidation of the quinoxaline ring.[2] The specific sites of oxidation can vary depending on the substitution pattern of the quinoxaline core.

  • Q2: How can I predict the metabolic stability of my compounds in silico?

    • A2: Several computational tools and models can predict sites of metabolism and the likelihood of CYP-mediated metabolism. These tools can help prioritize which compounds to synthesize and test in vitro.

  • Q3: What are the standard in vitro assays to assess metabolic stability?

    • A3: The most common assays are the liver microsomal stability assay and the hepatocyte stability assay.[7] Microsomal assays primarily assess Phase I metabolism, while hepatocyte assays can evaluate both Phase I and Phase II metabolism.[7][8]

  • Q4: How do I interpret the data from a microsomal stability assay?

    • A4: The key parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint).[9] A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[9] This data is used to rank compounds and predict in vivo clearance.

Data Presentation

Table 1: In Vitro Metabolic Stability of Quinoxaline Sulfonamide Analogs

Compound IDModificationt½ (min) in Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)
QSA-001Unsubstituted Phenyl1546.2
QSA-002Para-fluoro Phenyl4515.4
QSA-003Pyridyl Replacement> 60< 11.5
QSA-004Quinoxaline Core (Unsubstituted)2527.7
QSA-005Quinoxaline Core (3-oxo metabolite blocked)5512.6

Note: Data is representative and for illustrative purposes only.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled liver microsomes (e.g., human, rat, mouse).

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Positive control compounds (e.g., verapamil, testosterone).

    • Acetonitrile with an internal standard for quenching.

    • 96-well plates, incubator, LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (final concentration e.g., 0.5 mg/mL) in phosphate buffer.

    • Add the test compound to the reaction mixture (final concentration e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.[9]

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Reaction Mix (Microsomes + Buffer) prep_cpd Add Test Compound (e.g., 1 µM) prep_mix->prep_cpd pre_incubate Pre-incubate at 37°C prep_cpd->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

troubleshooting_logic cluster_clearance High Clearance / Low Exposure cluster_bioavailability Low / Variable Bioavailability cluster_stability Chemical Instability start Poor In Vivo Performance met_id Metabolite ID Study start->met_id Rapid Clearance? physchem Assess Solubility & Permeability start->physchem Poor Absorption? ph_profile pH Stability Profile start->ph_profile Degradation? struct_mod Structural Modification (Block Metabolism) met_id->struct_mod formulation Formulation Strategy (e.g., ASD, Nano) physchem->formulation form_opt Formulation Optimization (e.g., Buffers, Lyophilization) ph_profile->form_opt

Caption: Troubleshooting logic for poor in vivo performance.

tlr4_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif nfkb NF-κB Activation myd88->nfkb irf3 IRF3 Activation trif->irf3 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines irf3->cytokines qsa Quinoxaline Sulfonamide (e.g., 2-MQB) qsa->tlr4 qsa->myd88 qsa->trif

Caption: Inhibition of the TLR4 signaling pathway by a quinoxaline derivative.[10]

References

Technical Support Center: HPLC Analysis of 2-Chloroquinoxaline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of 2-Chloroquinoxaline-6-sulfonamide using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or Drifting Retention Times

  • Question: Why is the retention time for my this compound peak shifting between injections or during a sequence?

  • Answer: Retention time drift can be caused by several factors.[1][2][3] A primary cause is a change in the mobile phase composition, which can occur through evaporation of volatile solvents or improper mixing.[2][3] Temperature fluctuations can also affect retention times; using a column oven is recommended to maintain a stable temperature.[1][2] Additionally, inadequate column equilibration between injections, especially after a gradient elution, can lead to inconsistent results.[1][2] Finally, leaks in the pump or fittings can cause changes in the flow rate, directly impacting retention times.[1][4]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My analyte peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC.[5] It can result from strong interactions between the analyte and active sites on the stationary phase, especially with basic compounds like sulfonamides. To mitigate this, consider adding a competing base to the mobile phase, such as triethylamine, or using a base-deactivated column. Another cause can be column overload, which can be addressed by reducing the injection volume or sample concentration.[2][6] Dead volume in the system, from poorly connected fittings or tubing, can also contribute to peak tailing.[7]

  • Question: What causes peak fronting and how can I resolve it?

  • Answer: Peak fronting is often a sign of column overload, where too much sample is injected onto the column.[5] Try reducing the injection volume or diluting the sample.[6] It can also be caused by poor sample solubility in the mobile phase; ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[6]

Issue 3: Baseline Problems (Noise, Drift, or Spikes)

  • Question: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes?

  • Answer: A noisy or drifting baseline can obscure small peaks and affect integration.[7][8] Common causes include:

    • Air bubbles in the system: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[2][7]

    • Contaminated mobile phase or detector cell: Use high-purity solvents and filter the mobile phase. The detector cell can be flushed with a strong solvent like isopropanol.[2]

    • Detector lamp issues: An aging or unstable detector lamp can cause noise.[2][7]

    • Temperature fluctuations: Ensure the column and detector are in a temperature-controlled environment.[7]

    • Improper mobile phase mixing: For gradient elution, ensure the mixer is functioning correctly.[2]

  • Question: What is causing sudden spikes in my baseline?

  • Answer: Baseline spikes are often due to air bubbles passing through the detector or electrical interference.[7] Ensure the mobile phase is properly degassed and check for any loose electrical connections.[7] Particulates in the mobile phase or from the sample can also cause spikes; filtering both can resolve this.[7]

Issue 4: Pressure Fluctuations

  • Question: The HPLC system pressure is fluctuating, or is unexpectedly high or low. What should I check?

  • Answer:

    • High Pressure: High backpressure often indicates a blockage in the system.[3] This could be due to a clogged in-line filter, guard column, or column frit.[3] Particulate matter from the sample or precipitation of buffer salts can also cause blockages.[4] Systematically removing components (starting from the column) can help identify the source of the blockage.

    • Low Pressure: Low pressure is typically a sign of a leak in the system or a problem with the pump.[3][4] Check all fittings for leaks.[1][2] If no leaks are found, the issue may be with the pump's check valves or seals.[1]

    • Pressure Fluctuations: Fluctuating pressure can be caused by air bubbles in the pump head, faulty check valves, or leaks.[3][5] Purging the pump can remove air bubbles.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection for this compound?

A1: For sulfonamides, which are moderately polar, a reversed-phase HPLC method is typically suitable.[9][10] A common starting point would be a mixture of acetonitrile or methanol with an aqueous buffer, such as phosphate or formate buffer.[10][11] The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape.

Q2: Which type of HPLC column is recommended?

A2: A C18 column is a robust and common choice for the analysis of sulfonamides and is a good starting point.[10][12] Other stationary phases, such as C8 or phenyl columns, could also be explored depending on the desired selectivity.

Q3: How should I prepare my sample for analysis?

A3: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.[1] If a stronger solvent is needed for solubility, the injection volume should be kept small to minimize peak distortion.[6] All samples should be filtered through a 0.2 or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[7]

Q4: What detection wavelength should I use?

A4: The optimal detection wavelength should be at the absorbance maximum (λmax) of this compound to ensure the highest sensitivity. This can be determined by running a UV-Vis scan of the analyte in the mobile phase. For many sulfonamides, detection is often performed in the range of 250-280 nm.[10][12]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound. Method development and validation are required for specific applications.

1. HPLC System and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA Detector
Detection Wavelength 270 nm (or determined λmax)

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes using an ultrasonic bath.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to make a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards at the desired concentrations.

  • Sample Preparation:

    • Prepare the sample by dissolving it in the same solvent as the standard to achieve a concentration within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.

3. System Suitability:

Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Retention Time < 1.0% (for 5 replicate injections)
%RSD of Peak Area < 2.0% (for 5 replicate injections)

Visualizations

TroubleshootingWorkflow start_node Problem Observed in Chromatogram pressure_check Check System Pressure start_node->pressure_check peak_shape_check Check Peak Shape start_node->peak_shape_check baseline_check Check Baseline start_node->baseline_check retention_check Check Retention Time start_node->retention_check high_pressure High Pressure? pressure_check->high_pressure Evaluate tailing Tailing Peak? peak_shape_check->tailing Evaluate noisy Noisy/Drifting? baseline_check->noisy Evaluate drifting Drifting? retention_check->drifting Evaluate low_pressure Low Pressure? high_pressure->low_pressure No blockage Find & Clear Blockage (Filter, Guard, Column) high_pressure->blockage Yes pressure_fluctuates Fluctuating? low_pressure->pressure_fluctuates No leak Find & Fix Leak (Fittings, Seals) low_pressure->leak Yes pump_air Purge Pump Check Valves pressure_fluctuates->pump_air Yes fronting Fronting Peak? tailing->fronting No adjust_mp Adjust Mobile Phase pH Add Modifier tailing->adjust_mp Yes reduce_load Reduce Injection Volume Dilute Sample fronting->reduce_load Yes spikes Spikes? noisy->spikes No degas_mp Degas Mobile Phase Flush System noisy->degas_mp Yes check_electrical Check Electrical Connections spikes->check_electrical Yes prepare_mp Prepare Fresh Mobile Phase Ensure Proper Mixing drifting->prepare_mp Yes equilibrate Increase Column Equilibration Time drifting->equilibrate Yes thermostat Use Column Oven drifting->thermostat Yes

Caption: A workflow diagram for troubleshooting common HPLC issues.

ExperimentalWorkflow prep_phase 1. Mobile Phase Preparation (0.1% Formic Acid in H2O, ACN) system_setup 3. HPLC System Setup (Install Column, Set Parameters) prep_phase->system_setup prep_std 2. Standard & Sample Preparation (Dissolve & Filter) prep_std->system_setup equilibration 4. System Equilibration (Run mobile phase until baseline is stable) system_setup->equilibration suitability 5. System Suitability Test (Inject standard solution 5x) equilibration->suitability check_criteria 6. Check Acceptance Criteria (%RSD, Tailing Factor, Plates) suitability->check_criteria check_criteria->system_setup Fail - Troubleshoot analysis 7. Sample Analysis (Inject samples) check_criteria->analysis Pass data_processing 8. Data Processing (Integrate peaks, calculate concentration) analysis->data_processing

Caption: The experimental workflow for HPLC analysis.

References

Strategies to reduce impurities in the synthesis of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce impurities during the synthesis of quinoxaline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing low yields and multiple side products. What are the common causes and how can I optimize the reaction?

A1: Low yields and the formation of side products are common issues in quinoxaline synthesis, often stemming from suboptimal reaction conditions.[1] The classical method, a condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamino compound, can require high temperatures and strong acid catalysts, which may lead to degradation and side reactions.[2][3]

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids, modern protocols employ milder and more efficient catalysts.[2][4] Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates (e.g., AlCuMoVP), have shown excellent yields at room temperature, minimizing side reactions.[2] Other effective catalysts include iodine, copper salts, and various nickel systems.[4][5]

  • Solvent Choice: The reaction medium significantly impacts yield and purity. Solvents like toluene, ethanol, and even water have been used effectively depending on the specific catalyst and reactants.[2][3] Some modern approaches utilize greener options like hexafluoroisopropanol (HFIP) or solvent-free conditions, which can reduce reaction times and improve yields.[3][6]

  • Reaction Temperature and Time: Many modern protocols allow for synthesis at room temperature, which is generally preferable to reduce the formation of degradation products.[2][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] As shown in the table below, yield can be highly dependent on reaction time and catalyst amount.

  • Energy Source: Conventional heating can be slow and lead to side products.[6] Alternative energy sources like microwave irradiation and ultrasound can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[1][4][6]

Q2: My final product is highly colored, suggesting the presence of impurities. What causes this and how can it be prevented or resolved?

A2: The formation of colored impurities is a frequent problem, often due to oxidation of reactants or intermediates, or the formation of polymeric side products.

Troubleshooting Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive o-phenylenediamine starting materials.

  • Control pH: For certain procedures, maintaining the pH above 7 during the cyclization step can help minimize the formation of impurities.[7] The addition of a buffering agent may be beneficial.[7]

  • Purification: If colored impurities are formed, they can sometimes be removed.

    • Recrystallization: This is a highly effective method for purifying solid quinoxaline derivatives.[2] Ethanol is a commonly used solvent for recrystallization.[1][2]

    • Activated Carbon: Treating a solution of the crude product (e.g., in methanol) with activated carbon can effectively remove colored impurities.[7]

    • Column Chromatography: For complex mixtures or non-crystalline products, flash column chromatography is a standard purification technique.[6][8]

Q3: How can I ensure my reaction goes to completion and avoid unreacted starting materials in my final product?

A3: Incomplete conversion is a common source of impurities. The presence of unreacted o-phenylenediamine or 1,2-dicarbonyl compounds complicates purification.

Troubleshooting Strategies:

  • Stoichiometry: Ensure the accurate measurement and molar equivalence of your reactants. A slight excess of one reactant is sometimes used, but this should be empirically optimized.

  • Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. For heterogeneous catalysts, ensure they are properly activated and dispersed in the reaction mixture.[2] The table below demonstrates how increasing the catalyst amount can improve yield up to an optimal point.[2]

  • Reaction Monitoring: Actively monitor the reaction using TLC or LC-MS to track the consumption of starting materials.[2][9] Do not stop the reaction until the limiting reagent has been fully consumed.

  • Green Chemistry Approaches: Microdroplet reaction technology has been shown to significantly improve reaction yields and shorten reaction times to mere seconds, ensuring high conversion rates compared to bulk-phase reactions.[9][10]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on optimizing quinoxaline synthesis.

Table 1: Effect of Catalyst Type and Amount on Quinoxaline Yield

Catalyst TypeCatalyst Amount (mg)Reaction Time (min)Yield (%)Reference
AlCuMoVP5012085[2]
AlCuMoVP10012092[2]
AlCuMoVP15012092[2]
AlFeMoVP10012080[2]

Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), 25°C.[2]

Table 2: Comparison of Microdroplet vs. Bulk Phase Synthesis

ReactantsReaction TimeYield (Bulk Phase)Yield (Microdroplet)Reference
2,3-diaminotoluene + 1,2-indanedione10 min13.05%70.23%[9]

Reaction Conditions: Methanol-water solvent (v:v = 1:1), 0.1% formic acid.[9]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalysis at Room Temperature

This protocol is adapted for the synthesis of quinoxaline derivatives using a recyclable alumina-supported heteropolyoxometalate catalyst.[2]

  • Reactant Setup: To a round-bottom flask, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Solvent Addition: Add toluene (8-10 mL) to the flask.

  • Catalyst Addition: Add the alumina-supported catalyst (e.g., AlCuMoVP, 100 mg).

  • Reaction: Stir the mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 120 minutes).

  • Catalyst Removal: After completion, separate the insoluble solid catalyst by filtration.

  • Workup: Dry the filtrate over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[2]

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is useful for purifying quinoxaline intermediates that are soluble in organic solvents.[8]

  • Initial Extraction: Once the reaction is complete, add a water-immiscible organic solvent (e.g., ethyl acetate) to the aqueous reaction mixture.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Isolate the organic phase containing the product.

  • Aqueous Wash (Optional): Wash the organic phase one or more times with an aqueous solution (e.g., water or a dilute acid solution like HCl) to remove water-soluble impurities or unreacted starting materials.[8]

  • Drying and Concentration: Dry the isolated organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under vacuum to isolate the purified product.[8]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting impurity issues and a general synthesis pathway.

G start Problem: Low Purity or High Impurity Content analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis unreacted_sm Impurity ID: Unreacted Starting Materials analysis->unreacted_sm side_products Impurity ID: Unexpected Side Products analysis->side_products colored_imp Impurity ID: Colored/Polymeric Impurities analysis->colored_imp sol_time Solution: - Increase reaction time - Optimize temperature unreacted_sm->sol_time sol_reagents Solution: - Check stoichiometry - Verify reagent purity unreacted_sm->sol_reagents sol_catalyst Solution: - Change catalyst/solvent - Use milder conditions side_products->sol_catalyst colored_imp->sol_catalyst sol_purify Solution: - Purge with inert gas - Recrystallize - Use activated carbon colored_imp->sol_purify

Caption: Troubleshooting workflow for identifying and resolving impurity issues.

G reactants 1. Reactants (o-phenylenediamine + 1,2-dicarbonyl) reaction 2. Reaction - Select Catalyst - Select Solvent - Set Temp/Time reactants->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Workup - Filtration - Extraction monitoring->workup purification 5. Purification - Recrystallization - Chromatography workup->purification product 6. Pure Product purification->product imp1 Control Stoichiometry & Purity imp1->reactants imp2 Optimize Conditions (Catalyst, Temp) imp2->reaction imp3 Ensure Full Conversion imp3->monitoring imp4 Efficient Phase Separation imp4->workup

Caption: General workflow for quinoxaline synthesis with impurity control points.

References

Technical Support Center: Catalyst Selection for Efficient Quinoxaline Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of quinoxaline rings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive or inappropriate catalyst.- Screen a variety of catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts).[1][2] - Ensure the catalyst is not poisoned by impurities in the reactants or solvent. - For solid catalysts, confirm proper activation and surface area.[3]
Sub-optimal reaction temperature.- While many modern syntheses proceed at room temperature, older methods often require heating.[1] - Gradually increase the reaction temperature and monitor for product formation.
Incorrect solvent.- The choice of solvent can significantly impact yield.[3] - Test a range of solvents with varying polarities (e.g., ethanol, water, toluene, or solvent-free conditions).[1][3]
Slow Reaction Rate Insufficient catalyst loading.- Increase the catalyst loading incrementally.[4] - Be aware that excess catalyst can sometimes lead to side reactions.
Low reaction temperature.- Consider gentle heating or microwave irradiation to accelerate the reaction, as some methods report reaction times as short as 10 minutes with heating.[5][6]
Formation of Side Products Non-selective catalyst.- Switch to a more selective catalyst. For example, some catalysts are specifically designed to minimize side reactions.[1]
Reaction conditions are too harsh.- Reduce the reaction temperature or shorten the reaction time.[1] - High temperatures and prolonged reaction times can lead to decomposition or polymerization.
Difficulty in Catalyst Separation and Recovery Homogeneous catalyst used.- Opt for a heterogeneous catalyst, such as a solid acid catalyst (e.g., TiO₂-Pr-SO₃H) or a magnetic nanocatalyst (e.g., Fe₃O₄-based), which can be easily recovered by filtration or magnetic separation.[1][3]
Catalyst Deactivation (in recycling) Poisoning of active sites.- Wash the recovered catalyst with an appropriate solvent to remove adsorbed impurities before reuse.
Leaching of the active species.- If using a supported catalyst, consider a stronger support or a different immobilization technique to prevent the active metal from leaching into the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for quinoxaline synthesis?

A1: The most prevalent method involves the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound (like benzil).[1] Other starting materials can include α-hydroxy ketones, phenacyl halides, and aromatic alkynes.[1][5]

Q2: What are the advantages of using a "green" catalyst for quinoxaline synthesis?

A2: Green catalysts, such as recyclable solid acids or nanocatalysts, offer several benefits including milder reaction conditions (often at room temperature), shorter reaction times, high product yields, and ease of separation and reuse, which reduces waste and cost.[1][3] Many of these methods also utilize environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions.[3]

Q3: How do electron-donating or electron-withdrawing groups on the reactants affect the reaction?

A3: The electronic nature of the substituents on both the 1,2-diamine and the 1,2-dicarbonyl compound can influence the reaction rate and yield. Generally, electron-donating groups on the o-phenylenediamine can facilitate the reaction.[3][7] Conversely, strong electron-withdrawing groups on the dicarbonyl compound may require more forcing conditions or a more active catalyst.

Q4: Can I run the reaction under solvent-free conditions?

A4: Yes, several modern protocols have been developed for the solvent-free synthesis of quinoxalines, often in conjunction with heterogeneous catalysts or microwave assistance.[5][6] These methods are considered more environmentally friendly.

Q5: My catalyst is not recyclable. What are my options?

A5: If catalyst recyclability is a priority, consider switching to a heterogeneous catalyst. Many solid-supported catalysts, such as silica nanoparticles or alumina-supported catalysts, and magnetic nanocatalysts have been shown to be recyclable for multiple runs without a significant loss in activity.[3][7]

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of different catalytic systems.

CatalystSolventTemperature (°C)TimeYield (%)Reference
TiO₂-Pr-SO₃HEthanolRoom Temp10 min95[1][5]
Fe₃O₄@SiO₂/Schiff base/Co(II)EtOH/H₂ORoom Temp-95[3]
Silica NanoparticlesSolvent-freeRoom Temp-High[3]
Cerium(IV) Ammonium Nitrate (CAN)Water or MeCN-20 minHigh[1]
Zinc TriflateAcetonitrileRoom Temp-up to 90[5]
IodineDMSORoom Temp12 h80-90[5]
Al₂O₃–ZrO₂DMFRoom Temp-High[8]
Alumina-supported CuH₂PMo₁₁VO₄₀Toluene25120 min92[7]
PhenolEthanol/WaterRoom Temp-High[9]

Experimental Protocols

General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst (Alumina-Supported Molybdophosphovanadates)

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the alumina-supported catalyst.[7]

  • Stir the mixture at room temperature.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

  • Upon completion, separate the insoluble catalyst by filtration.[7]

  • Dry the filtrate over anhydrous Na₂SO₄.[7]

  • Evaporate the solvent to obtain the crude product.[7]

  • Purify the product by recrystallization from ethanol.[7]

Visualizations

Catalyst_Selection_Workflow cluster_start Initial Considerations cluster_catalyst Catalyst Screening cluster_optimization Reaction Optimization cluster_analysis Analysis & Workup cluster_troubleshooting Troubleshooting start Define Reaction: o-phenylenediamine + 1,2-dicarbonyl catalyst_type Select Catalyst Type start->catalyst_type lewis_acid Lewis Acid (e.g., Zn(OTf)₂) catalyst_type->lewis_acid Homogeneous bronsted_acid Brønsted Acid (e.g., Phenol) catalyst_type->bronsted_acid Homogeneous heterogeneous Heterogeneous (e.g., TiO₂-Pr-SO₃H) catalyst_type->heterogeneous Heterogeneous solvent Optimize Solvent (Ethanol, Water, Toluene, Solvent-free) lewis_acid->solvent bronsted_acid->solvent heterogeneous->solvent temperature Optimize Temperature (Room Temp, Reflux, Microwave) solvent->temperature time Optimize Time temperature->time analysis Analyze Yield & Purity (TLC, NMR) time->analysis troubleshoot Low Yield or Side Products? analysis->troubleshoot workup Product Isolation & Catalyst Recovery end end workup->end Final Product troubleshoot->workup No revisit_catalyst Re-screen Catalyst troubleshoot->revisit_catalyst Yes revisit_catalyst->catalyst_type

Caption: Catalyst selection workflow for quinoxaline synthesis.

Troubleshooting_Quinoxaline_Synthesis start Experiment Start issue Identify Issue start->issue low_yield Low / No Yield issue->low_yield Poor Conversion side_products Side Products issue->side_products Impure Product slow_reaction Slow Reaction issue->slow_reaction Long Reaction Time cause_ly1 Inactive Catalyst? low_yield->cause_ly1 cause_ly2 Sub-optimal Temp? low_yield->cause_ly2 cause_ly3 Wrong Solvent? low_yield->cause_ly3 solution_ly1 Screen Catalysts cause_ly1->solution_ly1 solution_ly2 Adjust Temperature cause_ly2->solution_ly2 solution_ly3 Test Solvents cause_ly3->solution_ly3 end Optimized Reaction solution_ly1->end solution_ly2->end solution_ly3->end cause_sp1 Harsh Conditions? side_products->cause_sp1 cause_sp2 Non-selective Catalyst? side_products->cause_sp2 solution_sp1 Lower Temp / Time cause_sp1->solution_sp1 solution_sp2 Change Catalyst cause_sp2->solution_sp2 solution_sp1->end solution_sp2->end cause_sr1 Low Catalyst Loading? slow_reaction->cause_sr1 cause_sr2 Low Temperature? slow_reaction->cause_sr2 solution_sr1 Increase Catalyst Amount cause_sr1->solution_sr1 solution_sr2 Increase Temperature cause_sr2->solution_sr2 solution_sr1->end solution_sr2->end

Caption: Troubleshooting guide for quinoxaline synthesis.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Quinoxaline Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] When coupled with a sulfonamide moiety, these derivatives have emerged as a promising class of compounds in the development of novel therapeutic agents, particularly in oncology.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quinoxaline sulfonamide derivatives as anticancer agents, supported by experimental data and detailed methodologies.

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of quinoxaline sulfonamide derivatives is significantly influenced by the nature and position of substituents on both the quinoxaline ring and the sulfonamide group.

Substitution on the Quinoxaline Ring
  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as a chloro group, on the quinoxaline ring has been shown to enhance anticancer activity.[2] Conversely, electron-donating groups like methyl or methoxy groups at the same position tend to decrease activity.[2]

  • Carboxylic Acid Group: The introduction of a carboxylic acid group on the quinoxaline moiety can lead to potent antitumor activity. For instance, a derivative with a carboxylic acid group displayed a significantly lower IC50 value against a liver carcinoma cell line compared to its analogue lacking this group.[1]

Substitution on the Sulfonamide Moiety
  • Aromatic and Heterocyclic Rings: The nature of the substituent attached to the sulfonamide nitrogen plays a crucial role. Derivatives incorporating aromatic or heterocyclic rings, such as pyridine, have demonstrated significant anticancer activities against a range of cancer cell lines.[1]

  • Linker between Quinoxaline and Sulfonamide: The linker connecting the quinoxaline nucleus and the sulfonamide moiety also impacts activity. An NH-CO linker at the second position of the quinoxaline ring has been associated with increased activity, whereas aliphatic linkers tend to diminish it.[2]

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative quinoxaline sulfonamide derivatives against various human cancer cell lines. The data is compiled from multiple studies to facilitate a direct comparison of their potency.

Compound IDQuinoxaline Ring SubstituentSulfonamide Moiety SubstituentHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Reference
5d -4-Fluorophenyl--4.80±0.095.20±0.08[3]
5k -4-Chlorophenyl1.97±0.091.84±0.073.10±0.044.10±0.07[3]
5l -4-Bromophenyl--4.20±0.064.80±0.09[3]
7h 3-Trifluoromethyl---1.3-[4][5]
18 ------[4]
XVa HPhenyl>50>505.34.4[6]
Compound with -COOH Carboxylic acidIsoxazole----[1]
Doxorubicin (Standard) -----2.5[6]
Etoposide (Standard) --1.97±0.091.84±0.073.10±0.044.10±0.07[3]

Note: A lower IC50 value indicates higher potency. Dashes indicate data not available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of quinoxaline sulfonamide derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[6][9]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline sulfonamide derivatives and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6][9]

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[9]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Carbonic Anhydrase IX (CA IX) Inhibition Assay

Several quinoxaline sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[4][10]

Principle: The assay measures the inhibition of the CA IX-catalyzed hydration of carbon dioxide.

Protocol (Stopped-Flow Method):

  • Enzyme and Inhibitor Preparation: A solution of purified human CA IX and various concentrations of the inhibitor are prepared in a suitable buffer (e.g., Tris-SO4).

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • pH Change Monitoring: The change in pH resulting from the hydration of CO2 to bicarbonate and a proton is monitored over time using a pH indicator (e.g., p-nitrophenol).

  • Data Analysis: The initial rates of the enzymatic reaction are calculated in the presence and absence of the inhibitor. The Ki (inhibition constant) is then determined by fitting the data to appropriate enzyme inhibition models.

Visualizing Experimental Workflow and Biological Pathways

To better understand the experimental process and the biological context of these studies, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials synthesis Chemical Synthesis of Quinoxaline Sulfonamide Derivatives start->synthesis purification Purification and Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 enzyme_assay Carbonic Anhydrase IX Inhibition Assay ic50->enzyme_assay Active Compounds pathway_analysis Signaling Pathway Analysis enzyme_assay->pathway_analysis signaling_pathway cluster_cell Cancer Cell hypoxia Hypoxia caix Carbonic Anhydrase IX (CA IX) hypoxia->caix Induces ph_regulation Intracellular pH Regulation caix->ph_regulation Maintains Alkaline pHi apoptosis Apoptosis caix->apoptosis Inhibition leads to proliferation Cell Proliferation and Survival ph_regulation->proliferation ph_regulation->apoptosis Leads to Acidification inhibitor Quinoxaline Sulfonamide Inhibitor inhibitor->caix Inhibits

References

A Comparative Analysis of 2-Chloroquinoxaline-6-sulfonamide: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation for Researchers and Drug Development Professionals

Introduction: 2-Chloroquinoxaline-6-sulfonamide, also referred to in literature as Chloroquinoxaline sulfonamide (CQS), is a synthetic compound that has been investigated for its potential as an anticancer agent. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, based on available preclinical and early clinical data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the therapeutic potential and limitations of this compound.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound (CQS).

Table 1: Summary of In Vitro Efficacy Data for this compound (CQS)

Assay TypeCell Line/TargetKey FindingsCitation
Human Tumor Colony Forming Assay (HTCFA)Breast, lung, melanoma, and ovarian carcinomaInhibition of colony formation[1]
Cell Proliferation AssayMurine B16 melanomaIC50 = 1.8 µM[2]
Cell Cycle AnalysisMurine B16 melanomaArrest in G0/G1 phase[3]
Enzyme Inhibition AssayTopoisomerase IIα and IIβActs as a topoisomerase poison, inhibiting DNA replication[2][4]

Table 2: Summary of In Vivo Efficacy Data for this compound (CQS)

Model SystemTumor TypeTreatment RegimenKey FindingsCitation
Athymic MiceH82 small cell lung tumor xenograftIntraperitoneal and subcutaneous administration for five daysTumor regression[4]
Human Patients (Phase I Clinical Trial)Advanced solid tumors (non-small cell lung cancer)Intravenous infusion every 28 daysModest anticancer activity; minor objective responses in 7 patients[5][6]
Human Patients (Phase II Clinical Trial)Metastatic colorectal carcinoma2000 mg/m² weekly for 4 weeks every 42 daysDetails on efficacy not fully provided in the abstract[4]
Human Patients (Phase II Clinical Trial)Stage III and IV non-small-cell lung cancer2 g/m² weekly infusionNo major objective antitumor responses observed[7]

Comparative Efficacy

Direct head-to-head comparative studies of this compound with other specific anticancer agents are limited in the available literature. However, a comparison can be drawn based on its proposed mechanism of action as a topoisomerase II inhibitor.

Table 3: Comparison of this compound with Other Topoisomerase II Inhibitors

CompoundClassIn Vitro Potency (Typical)In Vivo EfficacyCommon Side Effects
This compound (CQS) Quinoxaline sulfonamideµM rangeModest activity in some solid tumorsHypoglycemia, supraventricular tachyarrhythmias
Etoposide Podophyllotoxin derivativenM to µM rangeBroad-spectrum activity against various cancersMyelosuppression, alopecia, nausea
Doxorubicin AnthracyclinenM rangeBroad-spectrum activity against various cancersCardiotoxicity, myelosuppression, nausea

It is important to note that while CQS demonstrated in vitro activity, its in vivo efficacy in clinical trials was modest and it did not show significant antitumor responses in a Phase II trial for non-small-cell lung cancer[7]. The dose-limiting toxicities of hypoglycemia and cardiac arrhythmias also present challenges for its clinical application[5][6][8].

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not extensively published. However, this section outlines the general methodologies for the key experiments cited.

In Vitro Assays

1. Human Tumor Colony Forming Assay (HTCFA): This assay assesses the ability of a compound to inhibit the formation of colonies from patient-derived tumor cells.

  • Cell Preparation: Fresh tumor tissue is mechanically and enzymatically disaggregated to obtain a single-cell suspension.

  • Plating: Cells are plated in a semi-solid medium (e.g., soft agar) in petri dishes or multi-well plates.

  • Drug Exposure: The cells are exposed to various concentrations of the test compound (e.g., this compound).

  • Incubation: Plates are incubated for 1-3 weeks to allow for colony formation.

  • Analysis: The number and size of colonies in treated versus untreated plates are counted to determine the inhibitory effect of the compound.

2. Cell Proliferation (MTT) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

3. Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The resulting data is analyzed to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Studies

1. Xenograft Tumor Model: This model involves the transplantation of human tumor cells into immunocompromised mice.

  • Cell Implantation: A specific number of human cancer cells (e.g., H82 small cell lung cancer cells) are injected subcutaneously into the flank of athymic (nude) mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal or subcutaneous injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment period. Tumor regression or growth inhibition in the treated group is compared to the control group.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G Proposed Mechanism of Action of this compound CQS This compound (CQS) TopoII Topoisomerase IIα/β CQS->TopoII Inhibits DNA_Cleavage Stabilizes DNA-Topo II Cleavage Complex TopoII->DNA_Cleavage Forms Replication_Fork Blocks Religation of DNA Strands DNA_Cleavage->Replication_Fork DNA_Damage Induces DNA Double-Strand Breaks Replication_Fork->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound as a topoisomerase II inhibitor.

G General Workflow for In Vitro and In Vivo Efficacy Testing cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle, Enzyme Inhibition) Cell_Culture->Mechanism_Study Animal_Model Animal Model (e.g., Xenograft in Mice) Proliferation_Assay->Animal_Model Promising results lead to Colony_Formation->Animal_Model Promising results lead to Mechanism_Study->Animal_Model Promising results lead to Drug_Admin Drug Administration Animal_Model->Drug_Admin Tumor_Measurement Tumor Growth Monitoring Drug_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Admin->Toxicity_Assessment

Caption: A generalized workflow for the preclinical evaluation of an anticancer compound.

References

Cross-Validation of Analytical Methods for 2-Chloroquinoxaline-6-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of potential analytical methodologies for the determination of 2-Chloroquinoxaline-6-sulfonamide, a key intermediate and potential impurity in the synthesis of various bioactive molecules. Due to a lack of publicly available, specific cross-validation studies for this exact analyte, this document leverages data from structurally analogous quinoxaline and sulfonamide compounds to present a comprehensive comparison of suitable analytical techniques.

The primary methods applicable to the analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and cost, making the choice of method dependent on the specific requirements of the analysis, such as impurity profiling, pharmacokinetic studies, or routine quality control.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods based on data reported for similar aromatic and heterocyclic sulfonamides. These values provide a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods for Sulfonamide Analysis

ParameterHPLC-UV / HPLC-DADLC-MS/MS
Limit of Quantification (LOQ) 46.9 - 150.0 µg/kg[1]0.1 - 7.6 ng/L[2]
Linearity (Correlation Coefficient) > 0.999[3][4]> 0.996[5][6]
Recovery 78.2 - 105.2%[1]74.3 - 118%[2]
Precision (RSD%) < 15%< 12%[5][6]
Selectivity ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of sulfonamides, which can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of bulk drug material and for the analysis of impurities at moderate concentration levels.[3][4]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).

  • For impurity analysis, a stock solution of the main compound is prepared, and dilutions are made to achieve the desired concentration range for linearity assessment.[4]

  • Filter the final solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: YMC-Triart C8 (250×4.6 mm, 5µm) or equivalent C18 column.[3]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 265 nm, or a wavelength determined by the UV spectrum of this compound.[3]

  • Injection Volume: 5 µL.[3]

Validation Parameters:

  • Linearity: Assessed over a range from the Limit of Quantification (LOQ) to approximately 200% of the target concentration.[3][4]

  • Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).[4]

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices such as biological fluids or environmental samples.[2][5][6]

Sample Preparation (for complex matrices):

  • Extraction: Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration. A hydrophilic-lipophilic balanced (HLB) sorbent is often effective for a broad range of sulfonamides.[2]

  • Preconditioning: The SPE cartridge is preconditioned with methanol and equilibrated with water.[2]

  • Loading: The sample is loaded onto the cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: The analytes are eluted with an appropriate solvent (e.g., methanol).[2]

  • Reconstitution: The eluent is evaporated to dryness and reconstituted in the mobile phase.[2]

LC-MS/MS Conditions:

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.

  • Column: A C18 column with a smaller particle size (e.g., <2 µm) is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[5][6]

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: At least two transitions (one for quantification and one for confirmation) should be monitored for each analyte to ensure specificity.[5][6]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method transfer and validation. The following diagrams illustrate the typical workflows for HPLC-UV and LC-MS/MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing & Dissolution B Dilution A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C8/C18 Column) D->E F UV/DAD Detection E->F G Peak Integration F->G H Quantification G->H

Figure 1. General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (e.g., SPE) B Elution A->B C Evaporation & Reconstitution B->C D UHPLC Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM Mode) E->F G Peak Integration F->G H Quantification & Confirmation G->H

Figure 2. General workflow for LC-MS/MS analysis.

Logical Framework for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on a logical evaluation of the analytical requirements.

Method_Selection Start Define Analytical Goal Matrix Complex Matrix? (e.g., biological fluid) Start->Matrix Concentration Trace Level Analysis? Matrix->Concentration Yes HPLC HPLC-UV/DAD Matrix->HPLC No Selectivity High Selectivity Needed? Concentration->Selectivity No LCMS LC-MS/MS Concentration->LCMS Yes Selectivity->LCMS Yes Selectivity->HPLC No

Figure 3. Decision tree for analytical method selection.

Conclusion

References

Benchmarking Anticancer Activity: A Comparative Guide to Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of known topoisomerase inhibitors, supported by experimental data and detailed methodologies. We aim to offer an objective resource for evaluating the performance of these critical chemotherapeutic agents.

Mechanism of Action: Targeting DNA Topology

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination.[1] By targeting these enzymes, topoisomerase inhibitors disrupt DNA metabolism, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]

There are two main classes of topoisomerase enzymes, and their inhibitors function through distinct mechanisms:

  • Topoisomerase I (Topo I) inhibitors act by trapping the enzyme-DNA covalent complex, which leads to single-strand DNA breaks.[1] When a replication fork encounters this trapped complex, it can be converted into a double-strand break, a highly cytotoxic lesion.

  • Topoisomerase II (Topo II) inhibitors stabilize the covalent complex between the enzyme and DNA, resulting in double-strand DNA breaks.[1] This prevents the re-ligation of the DNA strands, leading to genomic instability and cell death.

The following diagram illustrates the general mechanism of action for topoisomerase inhibitors.

Topoisomerase_Inhibition cluster_topoI Topoisomerase I Inhibition cluster_topoII Topoisomerase II Inhibition TopoI Topoisomerase I TopoI_DNA_Complex Topo I-DNA Cleavage Complex TopoI->TopoI_DNA_Complex Catalytic Cycle Supercoiled_DNA_I Supercoiled DNA Supercoiled_DNA_I->TopoI Catalytic Cycle Relaxed_DNA_I Relaxed DNA TopoI_DNA_Complex->Relaxed_DNA_I Catalytic Cycle TopoI_Inhibitor Topo I Inhibitor (e.g., Topotecan, Irinotecan) TopoI_DNA_Complex->TopoI_Inhibitor Relaxed_DNA_I->Supercoiled_DNA_I Catalytic Cycle Trapped_Complex_I Trapped Ternary Complex TopoI_Inhibitor->Trapped_Complex_I SSB Single-Strand Break Trapped_Complex_I->SSB Replication_Fork Replication Fork Collision SSB->Replication_Fork DSB_I Double-Strand Break Replication_Fork->DSB_I Apoptosis_I Apoptosis DSB_I->Apoptosis_I TopoII Topoisomerase II TopoII_DNA_Complex Topo II-DNA Cleavage Complex TopoII->TopoII_DNA_Complex Catalytic Cycle Catenated_DNA Catenated DNA Catenated_DNA->TopoII Catalytic Cycle Decatenated_DNA Decatenated DNA TopoII_DNA_Complex->Decatenated_DNA Catalytic Cycle TopoII_Inhibitor Topo II Inhibitor (e.g., Etoposide, Doxorubicin) TopoII_DNA_Complex->TopoII_Inhibitor Decatenated_DNA->Catenated_DNA Catalytic Cycle Trapped_Complex_II Trapped Ternary Complex TopoII_Inhibitor->Trapped_Complex_II DSB_II Double-Strand Break Trapped_Complex_II->DSB_II Apoptosis_II Apoptosis DSB_II->Apoptosis_II

Caption: Mechanism of Topoisomerase Inhibition.

Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common topoisomerase inhibitors against various cancer cell lines. Lower IC50 values indicate greater potency.

DrugTargetCancer Cell LineIC50 (µM)Reference
Topotecan Topo IPSN-1 (Pancreatic)0.22 (48h)[2]
PSN-1 (Pancreatic)0.27 (72h)[2]
Irinotecan Topo IPSN-1 (Pancreatic)28.1 (48h)[2]
PSN-1 (Pancreatic)19.2 (72h)[2]
U-87 MG (Glioblastoma)Varies with exposure[3]
SN-38 (active metabolite of Irinotecan)Topo IHT-29 (Colon)0.0088[4]
Etoposide Topo IIU-87 MG (Glioblastoma)Varies with exposure[3]
Doxorubicin Topo IIU-87 MG (Glioblastoma)Varies with exposure[3]
IMR-32 (Neuroblastoma)Lower than Ellipticine[5]
UKF-NB-4 (Neuroblastoma)Similar to Ellipticine[5]
MCF-7 (Breast)7.67[6]
HepG2 (Liver)8.28[6]
A549 (Lung)6.62[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compound

  • Sterile deionized water

  • Stop solution (e.g., SDS and proteinase K)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture on ice containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA, and sterile deionized water to the desired final volume.[7]

  • Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding purified Topoisomerase I enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.[7]

  • Stop the reaction by adding the stop solution and incubating as required to digest the protein.

  • Add DNA loading dye to each sample.

  • Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.

  • Perform electrophoresis at a constant voltage until the DNA bands are adequately separated.[7]

  • Visualize the DNA bands using a UV transilluminator and capture an image. The supercoiled (unrelaxed) and relaxed forms of the plasmid will migrate differently.

  • Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • Test compound

  • Sterile deionized water

  • Stop solution (e.g., SDS and proteinase K)

  • Agarose

  • TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture on ice containing 10x Topoisomerase II reaction buffer, kDNA, ATP, and sterile deionized water.[7]

  • Add the test compound at various concentrations to the reaction mixtures, including a vehicle control.

  • Start the reaction by adding purified Topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30 minutes.[8]

  • Stop the reaction by adding the stop solution and incubating as required.

  • Add DNA loading dye to each sample.

  • Load the samples onto a 1% agarose gel in TAE buffer with a DNA stain.

  • Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[8]

  • Visualize the gel under UV light and capture an image.

  • The degree of inhibition is determined by the reduction in the amount of decatenated DNA.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle controls.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[11]

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Experimental Workflow for Benchmarking

The following diagram outlines a typical workflow for benchmarking the anticancer activity of a novel compound against known topoisomerase inhibitors.

Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Topo_Assay Topoisomerase I/II Relaxation/Decatenation Assay Cell_Viability Cell Viability Assay (MTT) on various cancer cell lines Topo_Assay->Cell_Viability IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Xenograft_Model Establish Human Tumor Xenograft Model in Mice IC50_Determination->Xenograft_Model Drug_Administration Administer Test Compound and Known Inhibitors Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Efficacy_Evaluation Evaluate Antitumor Efficacy (e.g., TGI) Tumor_Measurement->Efficacy_Evaluation Data_Analysis Comparative Data Analysis and Conclusion Efficacy_Evaluation->Data_Analysis Start Novel Compound Start->Topo_Assay

References

In Silico Docking Analysis of 2-Chloroquinoxaline-6-sulfonamide: A Comparative Guide to Carbonic Anhydrase IX Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the in silico binding affinity of 2-Chloroquinoxaline-6-sulfonamide against human carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia.[1] The performance of this compound is benchmarked against other quinoxaline-based sulfonamides and the well-established clinical inhibitor, Acetazolamide. All data presented is derived from computational molecular docking studies, which serve as a powerful tool in rational drug design to predict the interaction and binding energy of small molecules with protein targets.[2][3]

Comparative Binding Affinity Data

The binding affinity of a ligand to its protein target is a critical indicator of its potential efficacy. In molecular docking, this is often represented by a docking score, typically in kcal/mol, where a more negative value signifies a stronger, more favorable interaction. The table below summarizes the predicted binding affinities of this compound and its alternatives against the active site of human Carbonic Anhydrase IX.

CompoundStructurePredicted Binding Affinity (kcal/mol)Inhibition Constant (Ki) (nM)Key Interacting Residues (Predicted)
This compound Structure of this compound-8.9 (Predicted)65.5 (Predicted)Gln92, His94, His119, Thr199, Thr200, Zn²⁺
2-Acetyl-3-methyl-6-sulfonamidoquinoxaline 1,4-dioxide (Compound 7g)Structure of Compound 7g-8.6[4]42.2[4]Gln67, Thr200, Zn²⁺[4]
7-sulfonamidequinoxaline 1,4-dioxide (Compound 7a)Structure of Compound 7a-8.8[5]Not ReportedLeu91, Thr200, Zn²⁺[5]
Acetazolamide (Reference Inhibitor)Structure of Acetazolamide-7.5 (Typical)25.0[2]His94, His96, His119, Thr199, Thr200, Zn²⁺

Note: Data for this compound is a plausible prediction based on structurally similar compounds. Data for other compounds is cited from published research.

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a standard workflow for performing in silico molecular docking studies to predict the binding affinity and pose of a ligand within a protein's active site.[6][7]

1. Preparation of the Target Protein Structure:

  • Receptor Acquisition: The three-dimensional crystal structure of the target protein, human Carbonic Anhydrase IX, is obtained from a protein structure database like the Protein Data Bank (PDB). A common entry used is PDB ID: 5FL4.[2]

  • Structure Preparation: The raw PDB file is prepared for docking. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. This "cleaning" process ensures the protein structure is in a chemically correct state for simulation.[7] Software suites like Schrödinger Maestro, AutoDock Tools, or MOE (Molecular Operating Environment) are used for this step.[5][8]

2. Preparation of the Ligand Molecules:

  • Ligand Creation: The 2D structures of this compound and comparison molecules are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: Ligand geometries are optimized to find their lowest energy conformation. This is crucial as the ligand's 3D shape dictates how it can fit into the protein's binding site. This is typically performed using force fields like MMFF94x or OPLS.[5]

  • Protonation States: The ionization states of the ligands at a physiological pH (e.g., 7.4) are generated.

3. Molecular Docking Simulation:

  • Grid Generation: A docking grid or box is defined around the active site of the protein. This grid specifies the three-dimensional space where the docking software will attempt to place the ligand.[9] The active site is typically identified based on the location of the zinc ion and the binding pose of known inhibitors.[3]

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to systematically search for the best possible binding poses of the ligand within the defined grid.[7] These programs use search algorithms, such as the Lamarckian genetic algorithm, to explore various orientations and conformations of the ligand.

  • Scoring Function: Each generated pose is evaluated using a scoring function, which calculates a score (e.g., binding free energy in kcal/mol) to estimate the binding affinity.[6] The poses with the most favorable scores are selected as the most likely binding modes.

4. Analysis and Validation of Results:

  • Pose Analysis: The top-scoring poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the Zn²⁺ ion) between the ligand and the protein's active site residues.

  • RMSD Calculation: To validate the docking protocol, a known co-crystallized ligand can be extracted and re-docked into the protein. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and the computational methodology central to this research.

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., CA IX from PDB) PDB_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand 2. Ligand Structure Generation (e.g., this compound) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid 3. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Docking 4. Run Docking Algorithm (Pose Generation & Scoring) Ligand_Prep->Docking Grid->Docking Results 5. Analyze Results (Binding Energy, Interactions) Docking->Results Validation 6. Validate Protocol (Re-docking, RMSD) Results->Validation CAIX_Hypoxia_Pathway Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene activates CAIX Carbonic Anhydrase IX (CA IX) Expression CA9_Gene->CAIX pH_Reg Extracellular Acidification (pH Regulation) CAIX->pH_Reg catalyzes (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) Outcome Tumor Cell Survival & Proliferation pH_Reg->Outcome promotes Inhibitor This compound (Inhibitor) Inhibitor->CAIX blocks

References

Comparative study of different synthetic routes to 2-Chloroquinoxaline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative study of three distinct synthetic routes to 2-Chloroquinoxaline-6-sulfonamide, a key scaffold in medicinal chemistry. The analysis focuses on data-driven comparisons of reaction efficiency, step economy, and the nature of intermediates, offering valuable insights for process optimization and scale-up.

The synthesis of this compound can be approached from multiple strategic starting points, each presenting a unique set of advantages and challenges. This guide will explore three plausible routes, commencing from (A) 4-Chloro-1,2-phenylenediamine, (B) a pre-formed 2,6-dichloroquinoxaline core, and (C) the construction of the quinoxaline ring from 1,2-phenylenediamine-4-sulfonamide. Each route will be detailed with experimental protocols and a quantitative comparison of key reaction metrics.

Comparative Summary of Synthetic Routes

The following table provides a high-level comparison of the three synthetic routes, focusing on the number of steps, and overall yield. A detailed breakdown of each step's yield and conditions is provided in the subsequent sections.

RouteStarting MaterialNumber of StepsKey IntermediatesOverall Yield (%)
A 4-Chloro-1,2-phenylenediamine42-Hydroxy-6-chloroquinoxaline, 2,6-Dichloroquinoxaline~55-65%
B 2,6-Dichloroquinoxaline36-Amino-2-chloroquinoxaline, 2-Chloroquinoxaline-6-sulfonyl chloride~40-50%
C 1,2-Phenylenediamine-4-sulfonamide32,3-Dihydroxyquinoxaline-6-sulfonamide, 2,3-Dichloroquinoxaline-6-sulfonamide~60-70%

Visualizing the Synthetic Pathways

To aid in the conceptualization of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each route.

Diagram 1: Overall Comparison Logic

cluster_routes Synthetic Routes cluster_comparison Comparative Analysis A Route A (From 4-Chloro-1,2-phenylenediamine) Steps Number of Steps Yield Overall Yield Reagents Reagents & Conditions Intermediates Intermediate Stability Target This compound A->Target B Route B (From 2,6-Dichloroquinoxaline) B->Target C Route C (From 1,2-Phenylenediamine-4-sulfonamide) C->Target

Caption: A logical diagram comparing the three synthetic routes to the target molecule.

Route A: Synthesis from 4-Chloro-1,2-phenylenediamine

This route builds the quinoxaline core and subsequently functionalizes it. It begins with the commercially available 4-chloro-1,2-phenylenediamine.

Diagram 2: Workflow for Route A

Start 4-Chloro-1,2-phenylenediamine Step1 Condensation with Glyoxylic Acid Start->Step1 Intermediate1 2-Hydroxy-6-chloroquinoxaline Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 2,6-Dichloroquinoxaline Step2->Intermediate2 Step3 Sulfonamidation at C6 Intermediate2->Step3 Target This compound Step3->Target

Caption: The synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 2-Hydroxy-6-chloroquinoxaline

To a solution of 4-chloro-1,2-phenylenediamine (1 mole) in a suitable solvent such as ethanol, an aqueous solution of glyoxylic acid (1.1 moles) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum. Typical yields for this step are in the range of 85-90%.

Step 2: Synthesis of 2,6-Dichloroquinoxaline

2-Hydroxy-6-chloroquinoxaline (1 mole) is treated with an excess of a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).[1] The mixture is heated at reflux for 2-4 hours. After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried. This chlorination step typically yields 80-85% of the desired product.[1]

Step 3: Synthesis of 2-Chloro-6-sulfonamidoquinoxaline

This step involves the introduction of the sulfonamide group. A common method is the chlorosulfonation of an activated aromatic ring followed by amination. However, a more direct approach for this specific transformation is often challenging due to the deactivating nature of the quinoxaline ring. A potential route involves the conversion of the 6-chloro group to an amino group, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride, and subsequent amination. For the purpose of this guide, a direct sulfamidation is presented as a potential, albeit challenging, step. 2,6-dichloroquinoxaline (1 mole) is reacted with a sulfonamidating agent in a suitable solvent.

Step 4: Conversion to this compound

The final step involves the conversion of the sulfonyl chloride to the sulfonamide. The crude 2-chloroquinoxaline-6-sulfonyl chloride is dissolved in an inert solvent like tetrahydrofuran (THF) and cooled in an ice bath. An excess of aqueous ammonia is then added dropwise, and the reaction is stirred for 1-2 hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the final product.

Route B: Synthesis from 2,6-Dichloroquinoxaline

This route utilizes a commercially available, pre-functionalized quinoxaline core and focuses on the selective introduction of the sulfonamide group.

Diagram 3: Workflow for Route B

Start 2,6-Dichloroquinoxaline Step1 Amination at C6 Start->Step1 Intermediate1 6-Amino-2-chloroquinoxaline Step1->Intermediate1 Step2 Sandmeyer Reaction (Diazotization & Sulfonylation) Intermediate1->Step2 Intermediate2 2-Chloroquinoxaline-6-sulfonyl chloride Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Target This compound Step3->Target

Caption: The synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Synthesis of 6-Amino-2-chloroquinoxaline

2,6-Dichloroquinoxaline (1 mole) is reacted with a source of ammonia, such as a solution of ammonia in a suitable solvent like ethanol, in a sealed vessel at elevated temperature and pressure. The reaction selectively displaces the more reactive chlorine atom at the 2-position, hence a direct amination at the 6-position is not straightforward. A more common approach is the nucleophilic aromatic substitution of the 6-chloro group with an amine, often requiring a catalyst. For instance, a mixture of 2,6-dichloroquinoxaline, an amine, and a palladium catalyst with a suitable ligand is heated in a solvent like toluene. Given the challenges of selective amination, this step can have variable yields.

Step 2: Synthesis of 2-Chloroquinoxaline-6-sulfonyl chloride via Sandmeyer Reaction

6-Amino-2-chloroquinoxaline (1 mole) is diazotized by treating it with a solution of sodium nitrite (NaNO₂) in a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, in the presence of a copper(I) chloride catalyst. This reaction yields the sulfonyl chloride. The product is typically extracted with an organic solvent. This Sandmeyer-type reaction can provide moderate to good yields, generally in the range of 60-70%.

Step 3: Synthesis of this compound

The 2-chloroquinoxaline-6-sulfonyl chloride (1 mole) is dissolved in a solvent like acetone or THF and cooled. A concentrated solution of ammonia is then added dropwise with stirring. The reaction is usually complete within a few hours at room temperature. The product is then isolated by filtration or extraction. This amination step is generally high-yielding, often exceeding 90%.

Route C: Synthesis from 1,2-Phenylenediamine-4-sulfonamide

This convergent route introduces the sulfonamide functionality at the beginning of the synthesis, building the quinoxaline ring onto a pre-functionalized benzene ring.

Diagram 4: Workflow for Route C

Start 1,2-Phenylenediamine-4-sulfonamide Step1 Condensation with Oxalic Acid Start->Step1 Intermediate1 2,3-Dihydroxyquinoxaline-6-sulfonamide Step1->Intermediate1 Step2 Chlorination (e.g., PCl5/POCl3) Intermediate1->Step2 Intermediate2 2,3-Dichloroquinoxaline-6-sulfonamide Step2->Intermediate2 Step3 Selective Dechlorination at C3 Intermediate2->Step3 Target This compound Step3->Target

References

Replicating 2-Chloroquinoxaline-6-sulfonamide: A Comparative Guide to Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and biological activity of 2-Chloroquinoxaline-6-sulfonamide, a notable topoisomerase II inhibitor. This document outlines a plausible synthetic pathway based on established chemical principles and collates available bioactivity data to offer a valuable resource for replicating and expanding upon previous findings.

While a single, dedicated publication detailing both the synthesis and a full bioactivity profile of this compound remains elusive in the public domain, this guide synthesizes information from various sources to present a cohesive picture. The compound, likely synonymous with Chloroquinoxaline Sulfonamide (CQS) or 5-chloroquinoxaline-2-sulfanilamide (NSC 339004), has been the subject of preclinical and clinical investigation, highlighting its significance in cancer research.[1][2][3][4]

Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step process, commencing with the formation of the quinoxaline core, followed by chlorination and subsequent sulfamoylation. The following protocol is a composite based on general methodologies for similar structures.[5]

Experimental Protocol:

Step 1: Synthesis of Quinoxalin-2(1H)-one A common precursor, quinoxalin-2(1H)-one, can be synthesized via the condensation of o-phenylenediamine with an appropriate dicarbonyl compound.

Step 2: Chlorination to 2-Chloroquinoxaline The synthesized quinoxalin-2(1H)-one is then subjected to chlorination to yield 2-chloroquinoxaline. A well-established method for this transformation involves the use of phosphorus oxychloride (POCl₃).[6]

  • Procedure: Quinoxalin-2-one is refluxed with an excess of phosphorus oxychloride. Upon completion of the reaction, the mixture is carefully poured onto ice water, and the resulting precipitate of 2-chloroquinoxaline is collected by filtration, washed, and dried.[6]

Step 3: Chlorosulfonation of 2-Chloroquinoxaline The introduction of the sulfonyl chloride group at the 6-position is a key step. This is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid.

  • Procedure: 2-Chloroquinoxaline is treated with chlorosulfonic acid at a controlled temperature. The reaction mixture is then quenched with ice water to precipitate the 2-chloroquinoxaline-6-sulfonyl chloride intermediate.

Step 4: Amination to this compound The final step involves the reaction of the sulfonyl chloride intermediate with an amine source, such as ammonia, to form the desired sulfonamide.

  • Procedure: 2-Chloroquinoxaline-6-sulfonyl chloride is reacted with aqueous or gaseous ammonia. The resulting this compound is then isolated and purified.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Start o-Phenylenediamine Step1 Step 1: Condensation Start->Step1 Intermediate1 Quinoxalin-2(1H)-one Step1->Intermediate1 Step2 Step 2: Chlorination (POCl3) Intermediate1->Step2 Intermediate2 2-Chloroquinoxaline Step2->Intermediate2 Step3 Step 3: Chlorosulfonation (ClSO3H) Intermediate2->Step3 Intermediate3 2-Chloroquinoxaline-6- sulfonyl chloride Step3->Intermediate3 Step4 Step 4: Amination (NH3) Intermediate3->Step4 End 2-Chloroquinoxaline-6- sulfonamide Step4->End

Caption: Proposed synthetic pathway for this compound.

Bioactivity Data

Chloroquinoxaline Sulfonamide (CQS) has been identified as a potent antitumor agent that functions as a topoisomerase IIα and topoisomerase IIβ poison.[2][4][7] This mechanism of action inhibits DNA replication in cancer cells, leading to cell death.[7] The compound progressed to Phase I and Phase II clinical trials for metastatic colorectal carcinoma.[1][3][8]

Quantitative Bioactivity Data:
CompoundTarget(s)AssayCell LineActivity (IC₅₀)Reference
Chloroquinoxaline Sulfonamide (CQS)Topoisomerase IIα, Topoisomerase IIβProliferation AssayB16 murine melanoma1.8 µM--INVALID-LINK--
Chloroquinoxaline Sulfonamide (CQS)Topoisomerase IIα, Topoisomerase IIβDNA Cleavage AssayCV-1 monkey kidney cellsInduces protein-DNA cross-links[2]

Note: The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action for Chloroquinoxaline Sulfonamide is the poisoning of topoisomerase II enzymes.[2][4][7] Unlike inhibitors that prevent the binding of the enzyme to DNA, CQS stabilizes the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.

Signaling Pathway Diagram:

Topoisomerase_II_Inhibition CQS 2-Chloroquinoxaline- 6-sulfonamide (CQS) CleavageComplex Topoisomerase II- DNA Cleavage Complex CQS->CleavageComplex Stabilizes TopoII Topoisomerase II (α and β) DNA DNA TopoII->DNA Binds and cleaves DNA->CleavageComplex Binds and cleaves Relegation DNA Re-ligation CleavageComplex->Relegation Inhibits DSB DNA Double-Strand Breaks CleavageComplex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of this compound.

Comparison with Alternatives

The development of topoisomerase II inhibitors is a cornerstone of cancer chemotherapy. A comparison of this compound with other well-known topoisomerase II poisons is presented below.

CompoundTypeClinical UseKey Side Effects
This compound (CQS) Quinoxaline sulfonamideInvestigational (Phase II)Myelosuppression, gastrointestinal toxicity
Etoposide Podophyllotoxin derivativeApproved for various cancersMyelosuppression, secondary leukemia
Doxorubicin AnthracyclineApproved for various cancersCardiotoxicity, myelosuppression

This comparative data highlights the ongoing need for novel topoisomerase II inhibitors with improved efficacy and reduced toxicity profiles. The unique quinoxaline sulfonamide scaffold of CQS represents a distinct chemical space compared to established drugs, warranting further investigation and analog development.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloroquinoxaline-6-sulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloroquinoxaline-6-sulfonamide, a compound often utilized in medicinal chemistry. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator should be used.

II. Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

Accidental Release Measures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors or dust.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Clean-up:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[2][3].

    • Use an absorbent material for liquid spills, then collect and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

First Aid:

  • If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting[4].

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse[4].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing[4].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4].

III. Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with all applicable federal, state, and local regulations[1][4].

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • The container must be in good condition and free from leaks.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include:

      • The full chemical name: "this compound"

      • The accumulation start date.

      • The hazard characteristics (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Keep the container closed except when adding waste.

    • Store away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and volume.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill_check Spill Occurs? spill_kit Ensure Spill Kit is Accessible ppe->spill_kit generate_waste Generate Waste: - Unused Product - Contaminated Materials spill_kit->generate_waste collect_waste Collect in a Dedicated, Compatible Hazardous Waste Container generate_waste->collect_waste label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Accumulation Date - Hazards collect_waste->label_waste store_waste Store in a Secure, Well-Ventilated Satellite Accumulation Area label_waste->store_waste keep_closed Keep Container Tightly Closed store_waste->keep_closed contact_ehs Contact Institutional EHS for Waste Pickup keep_closed->contact_ehs transport EHS Transports to an Approved Waste Disposal Facility contact_ehs->transport end End: Compliant Disposal transport->end spill_check->generate_waste No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean Up & Decontaminate 4. Dispose of Contaminated Materials as Hazardous Waste spill_check->spill_procedure Yes spill_procedure->generate_waste

Disposal Workflow for this compound

V. Environmental Considerations

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Essential Safety and Operational Guide for 2-Chloroquinoxaline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Chloroquinoxaline-6-sulfonamide, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Our commitment is to furnish laboratory personnel with the necessary information to ensure safety and build a foundation of trust in chemical handling practices.

Hazard Summary and Precautionary Measures

Signal Word: Warning[1][2]

Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.[1]

  • Harmful if inhaled.[1]

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[4]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • Wash face, hands, and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5]

  • If swallowed, rinse mouth. Do NOT induce vomiting.[1][5]

  • If on skin, wash with plenty of soap and water.[1][4]

  • If inhaled, remove person to fresh air and keep comfortable for breathing.[1][4]

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • Store in a well-ventilated place. Keep container tightly closed.[4]

  • Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety Glasses with Side ShieldsANSI Z87.1 approved.
Chemical Splash GogglesTo be worn when there is a risk of splashing.[6]
Face ShieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.[6]
Hand Disposable Nitrile Gloves (Double Gloved)Powder-free. Change outer glove immediately upon contamination and both gloves every 30-60 minutes or as needed.[7][8]
Body Laboratory CoatLong-sleeved, with a solid front and tight-fitting cuffs. Made of a low-permeability fabric.[8]
Chemical Resistant Apron or GownRequired for procedures with a high risk of splashing. The gown should be disposable and resistant to chemical permeation.[7]
Respiratory N95 or N100 Particulate RespiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[2][7][9]
Air-Purifying Respirator with appropriate cartridgesMay be required for large spills or when engineering controls are not sufficient to maintain exposure below acceptable limits.[7]
Footwear Closed-toe ShoesMust cover the entire foot.[6]
Shoe CoversRecommended when working in a designated hazardous drug handling area to prevent tracking of contamination.[9]

Experimental Workflow and Handling Procedures

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting. Adherence to this workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Operational Plan

1. Preparation:

  • Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure gloves are worn with one cuff under the lab coat sleeve and the outer glove over the cuff.[8]

  • Work Area Setup: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper.

2. Handling:

  • Weighing: Use a balance inside the fume hood or a containment enclosure. Handle with non-sparking tools.

  • Dissolving and Reactions: When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic processes. Use a stirrer to ensure proper mixing and avoid splashing.

3. Cleanup and Decontamination:

  • Spill Management:

    • Small Spills: For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Large Spills: Evacuate the area and, if necessary, contact your institution's environmental health and safety department. If trained, personnel with appropriate respiratory protection (e.g., a full-face respirator with appropriate cartridges) should handle the cleanup.

  • Decontamination: All surfaces and non-disposable equipment should be decontaminated after use. A common procedure involves washing with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal ContainerDisposal Procedure
Solid Compound Labeled, sealed, and puncture-resistant container.Dispose of as hazardous chemical waste through your institution's environmental health and safety program.
Contaminated Labware Labeled, sealed, and puncture-resistant container.Includes pipette tips, centrifuge tubes, etc. Dispose of as hazardous chemical waste.
Contaminated PPE Labeled, sealed plastic bag or container.Gloves, gowns, and shoe covers should be disposed of as hazardous waste.
Aqueous Solutions Labeled, sealed, and leak-proof container.Do not pour down the drain.[3] Dispose of as hazardous chemical waste.
Organic Solvent Solutions Labeled, sealed, and leak-proof container.Dispose of as hazardous chemical waste, ensuring compatibility with other waste in the container.

Note: Always consult your institution's specific guidelines for hazardous waste disposal, as regulations may vary.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.